molecular formula C35H34N2O7 B2717458 Fmoc-Spr(oNB)-OH CAS No. 1032400-98-8

Fmoc-Spr(oNB)-OH

カタログ番号: B2717458
CAS番号: 1032400-98-8
分子量: 594.664
InChIキー: RXVSJPRQBJUOHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Spr(oNB)-OH is a useful research compound. Its molecular formula is C35H34N2O7 and its molecular weight is 594.664. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Spr(oNB)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Spr(oNB)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2,4-dimethyl-6-[(2-nitrophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-21-17-22(2)31(30(18-21)43-19-23-11-5-10-16-29(23)37(41)42)35(3,4)32(33(38)39)36-34(40)44-20-28-26-14-8-6-12-24(26)25-13-7-9-15-27(25)28/h5-18,28,32H,19-20H2,1-4H3,(H,36,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSJPRQBJUOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=CC=C2[N+](=O)[O-])C(C)(C)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Architectural Versatility of Fmoc-S-(2-nitrobenzyl)-L-cysteine: A Technical Guide for Advanced Peptide and Bioconjugate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate field of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups with precision is paramount. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-(2-nitrobenzyl)-L-cysteine, a sophisticated building block that offers orthogonal control over peptide chain elongation and side-chain modification. This molecule, which will be referred to by its common abbreviation, Fmoc-Cys(oNB)-OH, is a cornerstone for researchers and scientists engaged in the synthesis of complex peptides, photocleavable conjugates, and innovative therapeutic agents.

Deconstructing the Molecular Framework of Fmoc-Cys(oNB)-OH

At its core, Fmoc-Cys(oNB)-OH is an L-cysteine amino acid derivative strategically modified with two distinct protecting groups, each serving a unique and crucial function in chemical synthesis. Understanding the individual components is key to harnessing the full potential of this versatile reagent.

1.1. The Fmoc Group: A Gatekeeper for Stepwise Synthesis

The N-terminus of the cysteine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group . This bulky, aromatic moiety is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its primary role is to prevent the α-amino group from participating in unwanted side reactions during the coupling of subsequent amino acids in a growing peptide chain.[1]

The key feature of the Fmoc group is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This selective removal allows for the stepwise and controlled elongation of the peptide from the C-terminus to the N-terminus, a fundamental principle of SPPS.[1] The orthogonality of the Fmoc group is a significant advantage, as its removal conditions do not affect many other classes of protecting groups, particularly the acid-labile and photolabile ones.[1]

1.2. The o-Nitrobenzyl (oNB) Group: A Light-Triggered Switch for Side-Chain Reactivity

The thiol side chain of the cysteine residue is protected by the ortho-nitrobenzyl (oNB) group . This moiety belongs to a class of photolabile protecting groups (PPGs), which can be cleaved upon exposure to ultraviolet (UV) light, typically at wavelengths around 350-365 nm.[2] This light-induced cleavage provides a powerful tool for spatiotemporal control over the deprotection of the cysteine side chain.

The photolytic removal of the oNB group generates a free thiol, which is a highly reactive functional group. This "uncaging" can be performed at a desired stage of the synthesis or even in a biological context, making it invaluable for applications such as the creation of light-sensitive biomaterials, the controlled release of therapeutic agents, and the study of protein-protein interactions.[3][4]

1.3. The Cysteine Core: A Versatile Hub for Bioconjugation

The central component is the amino acid L-cysteine . Its side chain contains a thiol group (-SH), which is one of the most reactive functional groups found in proteins. The ability to selectively protect and deprotect this thiol makes cysteine a prime target for chemical modification and bioconjugation. Once deprotected, the thiol can participate in a variety of reactions, including disulfide bond formation, alkylation, and Michael additions.

The Chemical Structure of Fmoc-Cys(oNB)-OH

The systematic IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid .

Below is a 2D representation of its chemical structure:

Caption: 2D chemical structure of Nα-Fmoc-S-(2-nitrobenzyl)-L-cysteine.

Synthesis and Purification

The synthesis of Fmoc-Cys(oNB)-OH typically involves the protection of the thiol group of L-cysteine with 2-nitrobenzyl bromide, followed by the protection of the α-amino group with Fmoc-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent. The purification is generally achieved through recrystallization or column chromatography to yield a product of high purity suitable for peptide synthesis.

Property Value
Molecular Formula C25H22N2O6S
Molecular Weight 478.52 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other polar organic solvents

Experimental Protocols and Applications

The unique dual-protection strategy of Fmoc-Cys(oNB)-OH opens up a wide range of applications in advanced chemical biology and drug development.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-Cys(oNB)-OH is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. The oNB group is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the protected thiol throughout the chain assembly.

Caption: General workflow for incorporating Fmoc-Cys(oNB)-OH in SPPS.

Orthogonal Deprotection Strategies

The true power of Fmoc-Cys(oNB)-OH lies in the ability to selectively deprotect either the N-terminus or the side chain.

  • Fmoc Group Removal: Treatment with 20% piperidine in DMF selectively removes the Fmoc group, allowing for further peptide chain elongation at the N-terminus. The oNB group remains intact under these conditions.

  • oNB Group Removal: Irradiation with UV light (e.g., 365 nm) cleaves the oNB group, exposing the free thiol side chain. This can be done while the peptide is still on the solid support or after cleavage from the resin. The Fmoc group is stable to UV irradiation.

This orthogonality allows for precise chemical modifications at specific sites within a peptide.

Orthogonal_Deprotection Start Fmoc-Cys(oNB)-Peptide Fmoc_Removed H2N-Cys(oNB)-Peptide Start->Fmoc_Removed Piperidine/DMF oNB_Removed Fmoc-Cys(SH)-Peptide Start->oNB_Removed UV Light (365 nm) Both_Removed H2N-Cys(SH)-Peptide Fmoc_Removed->Both_Removed UV Light (365 nm) oNB_Removed->Both_Removed Piperidine/DMF

Caption: Orthogonal deprotection pathways for Fmoc-Cys(oNB)-OH.

Applications in Drug Development and Chemical Biology
  • Photocleavable Drug Conjugates: The oNB linker can be used to attach a drug molecule to a peptide. The drug can then be released at a specific site and time by applying light, offering a targeted drug delivery strategy.

  • Synthesis of Complex Peptides: For peptides with multiple disulfide bonds, the oNB group can be used in conjunction with other cysteine protecting groups (e.g., trityl, acetamidomethyl) to achieve regioselective disulfide bond formation.

  • Probing Protein-Protein Interactions: By incorporating Fmoc-Cys(oNB)-OH into a peptide probe, the thiol can be "caged" until it reaches its target environment. Photo-deprotection can then initiate a specific interaction or cross-linking event, allowing for the study of dynamic biological processes.[4]

  • Light-Sensitive Biomaterials: Hydrogels and other biomaterials can be cross-linked using peptides containing Cys(oNB). Exposure to light can then be used to degrade the material in a controlled manner, for applications in tissue engineering and regenerative medicine.[2]

Conclusion

Fmoc-S-(2-nitrobenzyl)-L-cysteine is a highly valuable and versatile building block for advanced peptide chemistry. Its dual-protection scheme, featuring a base-labile Fmoc group and a photolabile oNB group, provides researchers with an exceptional degree of control over peptide synthesis and modification. The ability to perform orthogonal deprotection empowers the design and creation of sophisticated molecular architectures for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. As the demand for more complex and precisely engineered biomolecules grows, the importance of reagents like Fmoc-Cys(oNB)-OH will undoubtedly continue to increase.

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PMC. [Link]

Sources

Properties of Fmoc-beta,beta-dimethyl-3-(2-nitrophenyl)-L-alanine

Technical Monograph: Fmoc- -dimethyl-3-(2-nitrophenyl)-L-alanine

Architecting Conformational Rigidity in Peptidomimetics

Executive Summary

In the landscape of modern peptidomimetics, Fmoc-


-dimethyl-3-(2-nitrophenyl)-L-alanineFmoc-DIPNAThorpe-Ingold effect

This compound is primarily utilized to:

  • Lock Local Conformation: The

    
    -dimethyl group severely restricts 
    
    
    and
    
    
    torsion angles, freezing the side-chain orientation.
  • Enhance Proteolytic Stability: The steric congestion adjacent to the peptide bond renders the backbone virtually invisible to common proteases (e.g., chymotrypsin, DPP-IV).

  • Serve as a Synthetic Precursor: The o-nitro group acts as a latent amine, enabling the post-synthetic generation of constrained indole or kynurenine analogues.

Chemical Architecture & Physical Properties[1]

Structural Analysis

The molecule is a derivative of Phenylalanine where the

  • Backbone: L-Alanine core protected by Fmoc (Fluorenylmethyloxycarbonyl) for SPPS compatibility.

  • Steric Lock (

    
    -dimethyl):  The gem-dimethyl group at the benzylic position creates a quaternary center. This introduces massive steric strain if the molecule attempts to adopt extended conformations, forcing the peptide backbone into folded states (helices or turns).
    
  • Electronic Modulator (2-Nitrophenyl): The nitro group at the ortho position of the phenyl ring introduces electron-withdrawing character and further steric clash with the backbone amides.

Physicochemical Data Table
PropertySpecification
Full Chemical Name

-

-Fmoc-2-amino-3,3-dimethyl-3-(2-nitrophenyl)propanoic acid
Molecular Formula

Molecular Weight ~536.58 g/mol
Chirality L-configuration (at

-carbon)
Solubility High in DMF, NMP, DMSO; Low in DCM, Water
Appearance White to off-white crystalline powder
Purity Standard

(HPLC),

ee (Chiral HPLC)
Storage

to

, desiccated, protected from light

Synthetic Utility & Handling[3]

The "PhFl-Aspartate" Route

The synthesis of

9-phenylfluorenyl (PhFl)


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical "PhFl-Aspartate" synthetic logic used to generate such sterically hindered cores.

SynthesisPathFigure 1: Stereoselective Synthesis of u03b2,u03b2-Dimethyl Amino Acids via PhFl-AspartateAspL-Aspartic AcidPhFlPhFl Protection(Shields u03b1-proton)Asp->PhFlPh-Fl-Br, Pb(NO3)2Enolateu03b2-EnolateFormationPhFl->EnolateLHMDS / THFAlkylationRegioselectiveu03b2,u03b2-DimethylationEnolate->AlkylationMeI (Excess)NitroSide ChainFunctionalization(2-Nitrophenyl)Alkylation->NitroCross-Coupling / TransformationFinalFmoc-DIPNANitro->FinalDeprotection &Fmoc Install

Stability Profile
  • Acid Stability: The

    
    -dimethyl linkage is highly stable to TFA (trifluoroacetic acid). It does not suffer from the acid-catalyzed degradation pathways common to electron-rich aromatics.
    
  • Base Stability: Stable to 20% Piperidine/DMF (standard Fmoc removal).

  • Photostability: The o-nitro group makes the compound light-sensitive. Handle under amber light to prevent premature photoreduction or nitro-nitrite rearrangement.

Conformational Impact: The "Molecular Lock"

The primary value of Fmoc-DIPNA lies in its ability to restrict the conformational space of a peptide.

  • 
     Restriction:  The gem-dimethyl group creates a high energy barrier for rotation around the 
    
    
    bond. This locks the aromatic ring into a specific orientation relative to the backbone, essential for designing high-affinity ligands where entropy loss upon binding must be minimized.
  • Backbone Rigidification: The bulk at the

    
    -position forces the backbone 
    
    
    and
    
    
    angles into limited regions of the Ramachandran plot, typically favoring helical (
    
    
    or
    
    
    )
    or turn conformations. It destabilizes extended (
    
    
    -sheet) structures.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The quaternary

Solution: Use a high-efficiency coupling system (HATU/HOAt) and extended reaction times.

Optimized Coupling Protocol (The "Turbo-Coupling" Method)

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and boosting rate.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) - Preferred over DIEA to minimize base-catalyzed racemization.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Activation (Pre-mix):

    • Dissolve Fmoc-DIPNA (4.0 eq) in minimum DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add Collidine (8.0 eq).

    • Note: Pre-activate for exactly 30 seconds . Do not exceed 2 minutes to avoid formation of the unreactive guanidinium species.

  • Coupling:

    • Add mixture to resin.[1][2][3]

    • Microwave:

      
       for 10 minutes (Power: 25W).
      
    • Manual: Shake for 4–12 hours at Room Temp.

  • Monitoring: Standard Kaiser test may be false-negative due to sterics. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • Capping: Aggressive capping (Ac2O/Pyridine) is mandatory after this step to terminate unreacted chains.

SPPS Decision Logic (DOT Visualization)

SPPS_LogicFigure 2: Decision Logic for Coupling Sterically Hindered Amino AcidsStartStart Coupling CycleCheckStericIs Incoming AASterically Hindered?Start->CheckStericStandardStandard Protocol(HBTU/DIEA, 45 min)CheckSteric->StandardNoHinderedUse Fmoc-DIPNA Protocol(HATU/HOAt/Collidine)CheckSteric->HinderedYes (e.g., Fmoc-DIPNA)CheckCompleteQC: Micro-CleavageLC-MSStandard->CheckCompleteMicrowaveMicrowave Assist?(75u00b0C, 10 min)Hindered->MicrowaveDoubleCoupDouble CouplingRequiredMicrowave->DoubleCoupNo (Manual)Microwave->CheckCompleteYesDoubleCoup->CheckComplete

Applications in Drug Discovery[6][7]

Protease Resistance (The "Shielding" Effect)

Incorporating Fmoc-DIPNA at the


Constrained Tryptophan/Kynurenine Synthesis

The 2-nitrophenyl group is a "masked" aniline.

  • Post-Peptide Synthesis: Reduction of the nitro group (e.g.,

    
     or 
    
    
    ) yields an amine.
  • Cyclization: This amine can react with a neighboring carbonyl (if designed appropriately) or an electrophile to form constrained Indoline or Tetrahydroisoquinoline scaffolds on-resin. This allows for the generation of libraries of conformationally restricted tryptophan mimetics.

References

  • Lubell, W. D., & Rapoport, H. (1989). Surrogate amino acid synthesis: The synthesis of beta,beta-dimethyl-alpha-amino acids via the 9-phenylfluorenyl protecting group. Journal of the American Chemical Society. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers.[4][5] Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in solid-phase peptide synthesis. Methods in Enzymology. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[6] Journal of Peptide Science. Link

A Technical Guide to Photolabile Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and modification, the quest for orthogonality and precision is paramount. Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field, yet the selective deprotection of amino acid residues remains a critical challenge. This guide delves into the application of photolabile amino acids in SPPS, a powerful strategy that leverages light to achieve unparalleled spatiotemporal control over peptide activation and structure. By replacing traditional acid- or base-labile protecting groups with photocleavable moieties, researchers can unlock new possibilities in drug discovery, materials science, and chemical biology.[1][2][3][4]

The Principle of Photocleavage in Peptide Synthesis

Photolabile protecting groups (PPGs), also known as photocages, are chemical groups that can be removed from a molecule upon irradiation with light of a specific wavelength.[3][4] This process, termed photocleavage or photolysis, offers a mild and highly specific method for deprotection, avoiding the use of harsh chemical reagents that can lead to side reactions or degradation of sensitive peptide sequences.[2] The core advantage of this technique lies in its orthogonality; light can be directed to specific locations at precise times, enabling a level of control that is unattainable with conventional chemical methods.[3]

The ideal photolabile protecting group for SPPS should exhibit several key characteristics:

  • Stability: It must be stable to the conditions of peptide coupling and the cleavage of other protecting groups (e.g., Fmoc or Boc).

  • Efficient Cleavage: It should be removed with a high quantum yield upon irradiation at a specific wavelength.

  • Wavelength Specificity: The cleavage wavelength should be in a region that does not damage the peptide or other components of the system, typically in the near-UV or visible range.

  • Inert Byproducts: The byproducts of the photocleavage reaction should be non-reactive and easily separable from the desired peptide.

Major Classes of Photolabile Protecting Groups for Amino Acids

Several classes of photolabile protecting groups have been developed and applied in SPPS. The most prominent among these are based on the o-nitrobenzyl and coumarin scaffolds.

The o-nitrobenzyl group and its derivatives are the most extensively studied and widely used photolabile protecting groups.[5][6] Their photocleavage mechanism, first described as a Norrish Type II reaction, involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected functional group and an o-nitrosobenzaldehyde byproduct.[3]

A notable example is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which has been successfully used for the protection of hydroxyl and amino groups.[5][7] Modifications to the basic o-nitrobenzyl structure have been made to fine-tune the absorption wavelength and improve cleavage efficiency.[5][6] For instance, the introduction of methoxy groups on the aromatic ring can red-shift the absorption maximum, allowing for cleavage at longer, less damaging wavelengths.

While robust and versatile, a key consideration for o-nitrobenzyl-based PPGs is the potential for the nitroso byproduct to react with other nucleophiles in the system.[4] Careful optimization of the cleavage conditions is therefore essential.

Coumarin-based photolabile protecting groups have gained significant attention due to their favorable photophysical properties, including high molar extinction coefficients and, in some cases, fluorescence of the cleavage byproduct, which allows for real-time monitoring of the deprotection reaction.[8][9][10] These groups often exhibit higher quantum yields and can be cleaved at longer wavelengths compared to many o-nitrobenzyl derivatives, minimizing potential photodamage to biological samples.[9][10]

The cleavage mechanism of coumarin-based PPGs typically involves a photo-induced heterolysis of the bond to the protected group, generating a carbocation intermediate that is then trapped by a nucleophile (e.g., water or an alcohol solvent).[11][12] The design of these PPGs often focuses on stabilizing this carbocation to improve the efficiency of the release.[12] Derivatives such as 7-(diethylamino)coumarin-4-ylmethyl (DEACM) have been successfully employed for caging carboxylic acids and amines.[9]

Workflow for SPPS using Photolabile Amino Acids

The incorporation of photolabile amino acids into a peptide sequence via SPPS follows a modified version of the standard Fmoc-based protocol. The general workflow is outlined below.

SPPS_with_Photolabile_AA Resin 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection_1 Wash_1 3. Washing (DMF) Fmoc_Deprotection_1->Wash_1 Coupling 4. Coupling of Photolabile Amino Acid (Fmoc-AA(PPG)-OH, Coupling Reagent, Base) Wash_1->Coupling Wash_2 5. Washing (DMF) Coupling->Wash_2 Repeat 6. Repeat Steps 2-5 for Subsequent Amino Acids Wash_2->Repeat Photocleavage 7. Photocleavage of PPG (UV/Vis Light, Solvent) Repeat->Photocleavage Final_Cleavage 8. Final Cleavage from Resin (e.g., TFA Cocktail) Photocleavage->Final_Cleavage

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a photolabile amino acid.

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Pre-activate the Fmoc-protected photolabile amino acid (Fmoc-AA(PPG)-OH) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[1]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Resin Preparation: After synthesis, wash the peptide-bound resin with a solvent suitable for photolysis (e.g., methanol, acetonitrile, or aqueous buffers).

  • Irradiation:

    • Suspend the resin in the chosen solvent in a photolysis-compatible reaction vessel (e.g., quartz).

    • Irradiate the suspension with a light source emitting at the appropriate wavelength for the specific PPG (e.g., 365 nm for many o-nitrobenzyl derivatives). The irradiation time will depend on the PPG, the light intensity, and the scale of the reaction.

    • During irradiation, it may be necessary to gently agitate the suspension to ensure uniform exposure.

  • Monitoring: The progress of the photocleavage can be monitored by taking small aliquots of the resin, cleaving the peptide with a strong acid (e.g., TFA), and analyzing the product by HPLC or mass spectrometry.

  • Post-Cleavage Work-up: After complete deprotection, wash the resin thoroughly to remove the photolabile group byproducts. The deprotected functional group is now available for further modification, or the peptide can be cleaved from the resin.

Applications of Photolabile Amino Acids in Peptide Science

The use of photolabile amino acids opens up a wide range of advanced applications in peptide research and development.

Photolithographic techniques, analogous to those used in the semiconductor industry, can be combined with photolabile protecting groups to synthesize high-density peptide arrays. By using a photomask to selectively expose specific regions of a solid support to light, deprotection can be spatially controlled, allowing for the synthesis of thousands of different peptide sequences on a single chip. These arrays are invaluable tools for high-throughput screening of protein-peptide interactions, enzyme substrate specificity, and epitope mapping.

Peptide_Array_Synthesis Start Solid Support with Photolabile Linker Mask_1 Apply Photomask 1 Start->Mask_1 Irradiate_1 Irradiate with UV/Vis Light Mask_1->Irradiate_1 Couple_AA1 Couple Amino Acid 1 Irradiate_1->Couple_AA1 Mask_2 Apply Photomask 2 Couple_AA1->Mask_2 Irradiate_2 Irradiate with UV/Vis Light Mask_2->Irradiate_2 Couple_AA2 Couple Amino Acid 2 Irradiate_2->Couple_AA2 Repeat Repeat for Desired Sequences Couple_AA2->Repeat Array High-Density Peptide Array Repeat->Array

Figure 2: Workflow for the spatially addressed synthesis of a peptide array using photolithography.

Photolabile protecting groups on amino acid side chains provide an orthogonal strategy for the synthesis of cyclic peptides.[1][5] A linear peptide can be synthesized with a photolabile protecting group on a side-chain carboxylate or amine. After assembly of the linear precursor, selective photodeprotection of the side chain exposes a reactive group that can then be cyclized with the N- or C-terminus of the peptide. This approach avoids premature cyclization and allows for the synthesis of complex cyclic structures that are difficult to access with conventional methods.[13]

"Caged" peptides are biologically active peptides that have been rendered inactive by the introduction of a photolabile protecting group at a key functional residue.[4][9] This allows for the precise delivery of the peptide to a biological system in its inactive form. Subsequent irradiation of the target tissue or cells with light releases the active peptide with high spatial and temporal resolution. This technique is particularly powerful for studying fast biological processes such as neurotransmission and signal transduction.[9]

Quantitative Data for Common Photolabile Protecting Groups

The choice of a photolabile protecting group depends on the specific requirements of the application. The following table summarizes key properties of some commonly used PPGs.

Protecting GroupAbbreviationTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Notes
o-NitrobenzyloxycarbonylNvoc350-365~0.01-0.1Classic PPG, well-established chemistry.[5]
2-(2-Nitrophenyl)propoxycarbonylNPPOC365~0.05Improved cleavage efficiency over Nvoc.[7]
7-(Diethylamino)coumarin-4-ylmethylDEACM400-450~0.01-0.2Fluorescent byproduct, suitable for longer wavelengths.[9]
6-NitroveratryloxycarbonylNvoc350-365~0.04Red-shifted absorption compared to Nvoc.

Note: Quantum yields can vary significantly depending on the solvent, pH, and the nature of the protected molecule.

Conclusion and Future Outlook

Photolabile amino acids represent a sophisticated and powerful tool in the arsenal of the peptide chemist. The ability to control deprotection with light provides an unparalleled level of precision, enabling the synthesis of complex peptide architectures and the spatiotemporal control of biological activity. As research in this area continues, we can expect the development of new photolabile protecting groups with improved properties, such as cleavage at even longer, more tissue-penetrating wavelengths (in the near-infrared range), higher quantum yields, and enhanced biocompatibility. These advancements will undoubtedly push the boundaries of peptide science and lead to new breakthroughs in medicine, materials, and our fundamental understanding of biological systems.

References

  • Universidade do Minho. A new photolabile protecting group based on a coumarin bearing a julolidine donor group : synthesis and photolysis studies. Available from: [Link].

  • Chen, T., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231. Available from: [Link].

  • Kawakami, T., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3462–3467. Available from: [Link].

  • Wang, G., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 8(5), 497-501. Available from: [Link].

  • Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues. University of Iowa. Available from: [Link].

  • Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Available from: [Link].

  • Singh, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 94(2), 234-253. Available from: [Link].

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. Available from: [Link].

  • van der Velde, N., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3103-3121. Available from: [Link].

  • Chen, T., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231. Available from: [Link].

  • Wang, G., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 8(5), 497-501. Available from: [Link].

  • López-Corrales, M., et al. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible-Light-Cleavable Photolabile Protecting Groups. Chemistry – A European Journal, 26(42), 9279-9283. Available from: [Link].

  • Rovira, A., et al. (2020). Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS. Organic & Biomolecular Chemistry, 18(30), 5824-5830. Available from: [Link].

  • Adithya, G., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews, 50(14), 8033-8054. Available from: [Link].

  • Wikipedia. Photolabile protecting group. Available from: [Link].

  • Chung, H., et al. (2022). Photocleavable Systems for Cell Biology: Conceptual Design across Molecular Modalities. Angewandte Chemie International Edition, 61(52), e202211832. Available from: [Link].

  • Peters, F. B., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 129(51), 15846–15847. Available from: [Link].

  • Reiriz, C., et al. (2023). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Angewandte Chemie International Edition, 62(1), e202212953. Available from: [Link].

  • Peters, F. B., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 129(51), 15846–15847. Available from: [Link].

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available from: [Link].

  • Li, H., et al. (2020). Peptide photocaging: A brief account of the chemistry and biological applications. Chinese Chemical Letters, 31(7), 1764-1770. Available from: [Link].

  • van der Velde, N., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12345–12353. Available from: [Link].

Sources

A Mechanistic and Practical Guide to the Photocleavage of o-Nitrobenzyl-Protected Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools in modern chemical biology, materials science, and drug development. They offer unparalleled spatiotemporal control over the release of active molecules, triggered simply by light.[1][2] Among the most reliable and widely studied PPGs is the ortho-nitrobenzyl (oNB) group.[3][4] Its predictable cleavage mechanism, synthetic accessibility, and tunable photophysical properties have cemented its role in applications ranging from the synthesis of complex biomolecules to light-activated drug delivery.[5][6]

This technical guide focuses on the photocleavage of molecules derivatized with an oNB group, using the general structure Fmoc-Spr(oNB)-OH as a representative model. In this context, "Fmoc" represents the standard fluorenylmethyloxycarbonyl protecting group common in peptide synthesis, which is orthogonal to the photocleavage process.[7][8] "Spr" denotes the core scaffold or spacer—such as an amino acid residue (e.g., Serine, Tyrosine) or a synthetic linker—to which the oNB group is attached, typically via an ether or ester bond. The core of this guide is a detailed exploration of the photochemical mechanism that governs the cleavage of the Spr-oNB bond, supplemented with field-proven experimental protocols and quantitative data to empower researchers in their practical applications.

The Core Photochemical Mechanism of o-Nitrobenzyl Cleavage

The defining feature of the oNB group is its ability to undergo an intramolecular photoreaction upon absorption of UV-A light. The process is not a simple bond homolysis but a well-orchestrated rearrangement initiated by the excitation of the nitro group. The accepted mechanism proceeds through several key intermediates.[9][10]

Mechanism Breakdown:

  • Photoexcitation: The process begins with the absorption of a photon, typically in the 350-365 nm range, by the o-nitrophenyl chromophore.[11] This excites the nitro group to a short-lived singlet excited state, which can then convert to a more stable triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group is a powerful hydrogen atom acceptor. It abstracts a hydrogen atom from the adjacent benzylic carbon (the -CH₂- group linking the aromatic ring to the protected molecule 'Spr'). This is the rate-determining step and results in the formation of a biradical intermediate.[2]

  • aci-Nitro Intermediate Formation: The biradical rapidly rearranges into a transient, non-aromatic species known as an aci-nitro intermediate (or nitronic acid).[9][10]

  • Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes cyclization, forming a five-membered ring intermediate.

  • Product Release: This cyclic intermediate rapidly fragments, leading to the release of the deprotected molecule (Spr-OH) and the formation of an o-nitrosobenzaldehyde byproduct.[12][13] This final step is irreversible and drives the reaction to completion.

The overall transformation is remarkably clean under optimal conditions, yielding only the desired deprotected product and the nitroso byproduct.

Visualization of the Photocleavage Pathway

The following diagram illustrates the step-by-step photochemical transformation of an oNB-protected molecule.

o-Nitrobenzyl Photocleavage Mechanism Figure 1: o-Nitrobenzyl Photocleavage Mechanism GroundState 1. Ground State (oNB-O-Spr) ExcitedState 2. Excited State (n,π*) GroundState->ExcitedState hν (365 nm) AciNitro 3. aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-Abstraction CyclicIntermediate 4. Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products 5. Products (Spr-OH + o-Nitrosobenzaldehyde) CyclicIntermediate->Products Fragmentation Photocleavage Workflow Figure 2: Experimental Workflow for Photocleavage Prep 1. Prepare Solution (0.1-1.0 mM in UV-transparent solvent) Degas 2. Degas with N₂/Ar (15-20 min, optional but recommended) Prep->Degas Irradiate 3. Irradiate at 365 nm (with stirring) Degas->Irradiate Monitor 4. Monitor Reaction (Take aliquots at t = 0, 2, 5... min) Irradiate->Monitor Time course Analyze 5. Analyze by HPLC / LC-MS (Quantify starting material & products) Monitor->Analyze Analyze->Irradiate Continue if incomplete Purify 6. Work-up & Purify (Remove solvent, chromatography) Analyze->Purify Reaction complete

Sources

Methodological & Application

How to use Fmoc-Spr(oNB)-OH in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Fmoc-Spr(oNB)-OH in Solid-Phase Peptide Synthesis

Executive Summary

This application note details the methodology for incorporating Fmoc-Spr(oNB)-OH (CAS: 1032400-98-8) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).[1]

Fmoc-Spr(oNB)-OH is a specialized building block.[1] The "Spr" designation typically refers to a Spiro-modified or sterically constrained backbone (often a beta,beta-dimethyl or spiro[2.4] derivative) protected by an ortho-nitrobenzyl (oNB) group.[1] This dual-feature residue serves two critical functions:

  • Conformational Control: The "Spr" scaffold (likely a spiro-fused or dimethyl-substituted backbone) restricts peptide flexibility, stabilizing secondary structures like

    
    -helices or 
    
    
    
    -turns.[1]
  • Spatiotemporal Control: The oNB group acts as a photocage, masking a reactive side chain or backbone functionality. Upon irradiation with near-UV light (365 nm), the oNB group is cleaved, restoring the native activity or conformation of the peptide.

Key Challenges addressed in this guide:

  • Steric Hindrance: The bulky "Spr" scaffold and oNB group make coupling difficult.

  • Light Sensitivity: The oNB group requires strict dark-room handling.

  • Acid Stability: Ensuring the photocage survives the acidic TFA cleavage cocktail.

Chemical Logic & Mechanism

The oNB Photocleavage Mechanism

The ortho-nitrobenzyl (oNB) group undergoes a Norrish Type II photolysis upon exposure to 300–365 nm light. The mechanism involves:

  • Excitation of the nitro group.

  • Abstraction of a benzylic hydrogen by the excited nitro oxygen.

  • Rearrangement to an aci-nitro intermediate.[1]

  • Cyclization and cleavage to yield the free peptide functionality and a nitrosobenzaldehyde byproduct.

Steric Considerations (The "Spr" Factor)

The "Spr" core (often containing beta,beta-dimethyl substitution) imposes significant steric bulk near the nucleophilic amine of the growing peptide chain. This reduces the kinetics of acylation.

  • Implication: Standard coupling reagents (HBTU/DIC) are often insufficient.[1] We recommend HATU or PyOxim with extended reaction times.

Experimental Protocol

Materials & Reagents
  • Building Block: Fmoc-Spr(oNB)-OH (Store at -20°C, protect from light).[1]

  • Resin: Rink Amide (for amides) or Wang (for acids).[1][2] Low loading (0.2–0.4 mmol/g) is preferred to reduce aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous), DCM.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid Dithiol (EDT) if possible, as it can sometimes reduce nitro groups under harsh conditions, though oNB is generally stable.

  • Equipment: Amber glassware or aluminum foil wrapping; UV LED source (365 nm).[1]

Step-by-Step Synthesis Workflow

CRITICAL: Perform all steps involving Fmoc-Spr(oNB)-OH under red light or in vessels wrapped in aluminum foil .

Step 1: Resin Swelling [1][3]

  • Weigh resin (e.g., 0.1 mmol scale).

  • Swell in DCM (20 min) followed by DMF (20 min).

Step 2: Fmoc Deprotection (Pre-Coupling) [1]

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling of Fmoc-Spr(oNB)-OH Rationale: The steric bulk of the Spr/oNB moiety requires high-efficiency activation.[1]

  • Dissolve Fmoc-Spr(oNB)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.[1]

  • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Add the activated mixture to the resin.

  • Agitate for 2–4 hours at room temperature (protected from light).

    • Note: Standard AAs usually couple in 45 min; Spr residues require longer.

  • Kaiser Test: Verify coupling completeness. If blue (positive), repeat coupling (Double Couple) using fresh reagents.

Step 4: Capping (Recommended)

  • To prevent deletion sequences, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.

Step 5: Elongation

  • Proceed with standard Fmoc-SPPS for subsequent residues.[1]

  • Tip: If the residue following Spr is difficult to couple due to the bulky N-terminal Spr, use double coupling for the next amino acid.

Step 6: Cleavage & Side-Chain Deprotection [1]

  • Wash resin with DCM and dry under nitrogen.

  • Prepare Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Avoid: Scavengers that absorb UV strongly if you plan to do direct photolysis on the crude, though purification is recommended first.

  • Add cocktail to resin (10 mL per gram of resin).

  • Shake for 2 hours (Protect from light!).

  • Precipitate peptide in cold Diethyl Ether.[3] Centrifuge and dry.

Post-Synthesis: Purification & Photolysis

HPLC Purification
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: 220 nm (Peptide bond).[1]

    • Note: The oNB group absorbs at ~260-300 nm.[1] You can use this to identify the Spr-containing fraction.[1]

  • Handling: Keep fractions wrapped in foil. Lyophilize in the dark.

Photolysis (Uncaging) Protocol

To restore the native activity/conformation:

  • Dissolve peptide in buffer (PBS pH 7.4) or solvent (MeOH/Water).

  • Light Source: 365 nm UV LED (approx. 10–20 mW/cm²).

  • Exposure: Irradiate for 10–30 minutes.

    • Monitoring: Analyze by HPLC.[2] The oNB cleavage will result in a mass shift (Loss of oNB group: mass change depends on exact structure, typically -135 Da or -151 Da depending on the linker).[1]

  • Scavenging (Optional): If the nitroso-aldehyde byproduct reacts with the peptide, add a scavenger like hydroxylamine or semicarbazide to the photolysis buffer.

Data Visualization

Synthesis & Uncaging Workflow

SPPS_Workflow Start Resin Preparation (Rink Amide/Wang) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-Spr(oNB)-OH (HATU/DIEA, 3 eq, 4h) *DARK CONDITIONS* Deprotect->Couple Check Kaiser Test (Blue = Fail, Colorless = Pass) Couple->Check Check->Deprotect Fail (Recouple) Elongate Chain Elongation (Standard SPPS) Check->Elongate Pass Cleave TFA Cleavage (95% TFA, 2.5% TIS) *Retains oNB* Elongate->Cleave Purify HPLC Purification (Protect from UV) Cleave->Purify Photolysis UV Uncaging (365 nm, 15 min) Purify->Photolysis Active Active Peptide (Native Conformation) Photolysis->Active Release of oNB

Caption: Workflow for the synthesis and activation of Spr(oNB)-containing peptides. Red nodes indicate critical light-sensitive or difficult steps.[1]

Troubleshooting Table

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of "Spr" core.[1]Use HATU or HOAt ; Increase temp to 40°C (carefully); Double couple.
Premature Uncaging Exposure to ambient light.Wrap all reaction vessels in foil; use red-light lamps in the lab.
Low Yield after Cleavage Aggregation on resin.Use ChemMatrix or PEG-PS resin; Use "Magic Mixture" (DCM/DMF/NMP) during coupling.[1]
Byproduct Adducts Nitrosobenzaldehyde reaction.Add semicarbazide or hydroxylamine during the UV irradiation step to scavenge the aldehyde.

References

  • Klöck, C., et al. (2021). "Photocaged Amino Acids in Solid Phase Peptide Synthesis." Methods in Enzymology. Link

    • Context: General protocols for oNB-protected residues in SPPS.
  • Patchornik, A., et al. (1970). "Photosensitive Protecting Groups." Journal of the American Chemical Society. Link[1]

    • Context: Foundational work on ortho-nitrobenzyl chemistry.[1]

  • GenoChem World. (2025). "Product Sheet: Fmoc-Spr(oNB)-OH (CAS 1032400-98-8)."[1] Link

    • Context: Commercial source and physical properties of the specific building block.
  • Merck/Millipore. (2024). "Novabiochem Peptide Synthesis Protocols." Link

    • Context: Standard HATU/Fmoc protocols adapted for hindered residues.

Sources

Synthesis of photoswitchable peptides using Fmoc-Spr(oNB)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Photoswitchable Peptides using Fmoc-Ser(oNB)-OH

Audience: Researchers, scientists, and drug development professionals.

Harnessing Light for Biological Control: A Guide to the Synthesis of Photoswitchable Peptides with Fmoc-Ser(oNB)-OH

Abstract

The ability to control biological processes with spatiotemporal precision is a central goal in chemical biology and pharmacology.[1][2] Photoswitchable peptides, whose activity can be turned on or off with light, represent a powerful class of tools for achieving this control.[2][3] This guide provides a comprehensive overview and detailed protocol for the synthesis of such peptides using Fmoc-Ser(oNB)-OH, a serine building block "caged" with a photolabile ortho-nitrobenzyl (oNB) group. We will delve into the underlying chemical principles of photocaging, provide a field-proven, step-by-step protocol for solid-phase peptide synthesis (SPPS), and discuss critical considerations for the successful generation and application of these advanced molecular tools.

A note on nomenclature: The user-specified "Fmoc-Spr(oNB)-OH" is interpreted as a likely typographical error for Fmoc-Ser(oNB)-OH, as Serine (Ser) is the standard amino acid with a hydroxyl side chain suitable for modification with an o-nitrobenzyl ether protecting group. This guide will proceed based on the synthesis using Fmoc-Ser(oNB)-OH.

The Principle: Light-Induced Activation via Photocleavage

The core technology enabling photoswitchable peptides is the use of photolabile protecting groups (PPGs), often referred to as "photocages".[3][4] These are chemical moieties that mask the function of a molecule and can be removed upon irradiation with a specific wavelength of light, thereby releasing the active molecule in its functional form.[4]

The ortho-Nitrobenzyl (oNB) Cage

The o-nitrobenzyl group is one of the most widely used and reliable PPGs due to its versatility and well-understood mechanism.[5] Its activation and cleavage process is a robust photochemical reaction.

Mechanism of Photocleavage: Upon irradiation with UV light (typically in the 320-365 nm range), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction.[4][6]

  • Photoexcitation: An incident photon excites the nitro group into a diradical triplet state.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[6][7]

  • Rearrangement and Release: This intermediate rapidly rearranges, leading to the cleavage of the C-O bond and releasing the protected functional group (in this case, the serine hydroxyl). The process also generates a 2-nitrosobenzaldehyde byproduct.[6]

This entire process is typically efficient and occurs without the need for any chemical reagents, making it a "traceless" deprotection method ideal for biological systems.[4]

G cluster_mechanism o-Nitrobenzyl Photocleavage Mechanism A 1. Caged Serine Residue (oNB-Protected) C 3. Excited State (aci-nitro intermediate) A->C Irradiation B 2. UV Photon (hv) ~365 nm D 4. Rearrangement & Cleavage C->D E 5. Uncaged Serine Residue (Active) D->E F 6. 2-Nitrosobenzaldehyde (Byproduct) D->F

Caption: Mechanism of o-nitrobenzyl (oNB) photocleavage.

The Building Block: Properties of Fmoc-Ser(oNB)-OH

To incorporate a photocage into a peptide sequence via Fmoc-SPPS, a properly protected amino acid derivative is required. Fmoc-Ser(oNB)-OH is an ideal building block for this purpose.

  • Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amine. It is stable under acidic and neutral conditions but is readily removed by a weak base, typically a solution of piperidine in DMF, which is the core iterative step in Fmoc-SPPS.[8][9]

  • Serine Core: Provides the fundamental amino acid structure.

  • O-oNB Group: The ortho-nitrobenzyl ether on the serine side-chain hydroxyl group acts as the photocage. This group is stable to both the basic conditions of Fmoc deprotection and the strongly acidic conditions of final peptide cleavage from the resin.[5] This orthogonality is crucial for a successful synthesis.

PropertyDescription
Appearance Typically a white to off-white solid.
Solubility Soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Fmoc Deprotection 20% Piperidine in DMF.
Side-Chain Protection ortho-nitrobenzyl ether, stable to standard Fmoc-SPPS conditions.
Photocleavage λmax ~350-365 nm.
Compatibility Fully compatible with standard Fmoc-SPPS protocols and common coupling reagents (HBTU, DIC, etc.).[10]
Application Protocol: Solid-Phase Synthesis of a Photoswitchable Peptide

This protocol outlines the manual synthesis of a model photoswitchable peptide using Fmoc-Ser(oNB)-OH. The principles are directly translatable to automated synthesizers.

3.1 Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin.

  • Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Ser(oNB)-OH.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU, HOBt, or HATU.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM.

  • Monitoring: Kaiser Test Kit (for primary amines) or Chloranil Test (for secondary amines like Proline).

  • Cleavage Cocktail: Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

  • Precipitation Solvent: Cold diethyl ether.

3.2 Experimental Workflow

The overall process involves standard iterative Fmoc-SPPS cycles to build the peptide chain, with a specific coupling step for the photocaged residue, followed by cleavage, purification, and finally, photo-deprotection.

G Start Start: Resin Swelling Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_AA Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Couple_AA Couple_Ser_oNB Couple Fmoc-Ser(oNB)-OH (HBTU/DIPEA) Wash1->Couple_Ser_oNB If photocaged residue Wash2 Wash (DMF) Couple_AA->Wash2 Couple_Ser_oNB->Wash2 Kaiser Kaiser Test Wash2->Kaiser Is_Sequence_Complete Sequence Complete? Kaiser->Is_Sequence_Complete Is_Sequence_Complete->Fmoc_Deprotect No Cleavage Cleavage from Resin (TFA Cocktail) Is_Sequence_Complete->Cleavage Yes Purify Purify Caged Peptide (RP-HPLC) Cleavage->Purify Photocleavage Photocleavage (Uncaging) (~365 nm UV Light) Purify->Photocleavage End End: Active Peptide Photocleavage->End

Caption: Workflow for photoswitchable peptide synthesis.

3.3 Step-by-Step Methodology

Step 1: Resin Preparation

  • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Iterative Fmoc-SPPS Cycle (for standard amino acids)

  • Fmoc Deprotection: Add 20% piperidine/DMF (5 mL) to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute incubation. This ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2-5 minutes. Add DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test. A blue bead color indicates a successful coupling (no free primary amines). If the test is positive (unreacted amines), repeat the coupling step.

  • Repeat this cycle for each standard amino acid in the sequence.

Step 3: Incorporation of Fmoc-Ser(oNB)-OH

  • Follow the exact same procedure as Step 2.3 (Amino Acid Coupling) , but use Fmoc-Ser(oNB)-OH as the amino acid. The coupling chemistry is identical.

Step 4: Final Cleavage and Global Deprotection

  • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2.1) and wash the resin thoroughly with DMF, then DCM.

  • Dry the resin under vacuum for at least 1 hour.

  • Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin). The scavengers in the cocktail are crucial to prevent side reactions with sensitive residues like Trp, Met, and Cys.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether (~40 mL).

  • A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum. At this stage, the peptide is fully deprotected except for the oNB group on the serine residue.

Step 5: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the caged peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass and purity of the collected fractions using mass spectrometry (e.g., LC-MS).

Step 6: Photocleavage (Uncaging)

  • Dissolve the purified, caged peptide in an appropriate aqueous buffer (e.g., PBS, Tris). The concentration should be optimized, but a starting point is 10-100 µM.

  • Irradiate the solution with a UV lamp (e.g., a 365 nm LED or filtered mercury lamp).

  • Monitor the progress of the uncaging reaction by RP-HPLC or LC-MS, observing the disappearance of the caged peptide peak and the appearance of the uncaged product peak.

  • The irradiation time will depend on the lamp power, distance, and quantum yield of the specific peptide, typically ranging from minutes to an hour.

References
  • Chemical Reviews. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Journal of High School Science. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Juodaityte, J., & Sewald, N. (2004). Synthesis of photoswitchable amino acids based on azobenzene chromophores: building blocks with potential for photoresponsive biomaterials. PubMed. [Link]

  • Lara, O., et al. (2019). Photoswitchable peptides for spatiotemporal control of biological functions. PubMed. [Link]

  • Photochemical & Photobiological Sciences. (2006). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. RSC Publishing. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Trinh, V. T., & Vázquez, O. (2023). Recent photoswitchable peptides with biological function. Royal Society of Chemistry. [Link]

  • ResearchGate. (2004). Synthesis of photoswitchable amino acids based on azobenzene chromophores: Building blocks with potential for photoresponsive biomaterials. [Link]

  • LMU. (2016). Photoswitchable Peptides for Photopharmacological and Structural Biology Applications. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Angewandte Chemie. (2023). Photoswitchable Peptides as Molecular Tools to Encode Structural Order and Disorder in Intracellular Assemblies. PMC. [Link]

  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • RSC Publishing. (2015). Synthesis and characterization of a photocleavable collagen-like peptide. [Link]

  • Universität Bielefeld. (2004). Synthesis of photoswitchable amino acids based on azobenzene chromophores: building blocks with potential for photoresponsive biomaterials. [Link]

  • Taylor & Francis Online. (2020). Peptide Drugs for Photopharmacology: How Much of a Safety Advantage Can Be Gained By Photocontrol?. [Link]

  • The Peptide Synthesis Blog. (2026). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. [Link]

Sources

Fmoc-Spr(oNB)-OH compatibility with standard coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Incorporation of Fmoc-Spr(oNB)-OH in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Chemical Logic

The Challenge: Balancing Sterics and Photolability Fmoc-Spr(oNB)-OH represents a specialized class of photo-caged amino acids. Based on available structural data for "Spr" derivatives (often denoting Spiro or gem-dimethyl substituted backbones like


-dimethyl analogues) [1], this residue presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):
  • Steric Hindrance: The "Spr" core, likely possessing quaternary carbon centers or spiro-cyclic constraints, imposes significant steric barriers to the incoming nucleophile (the amino group of the resin-bound peptide). This mimics the coupling difficulty of Aib (aminoisobutyric acid) or N-methylated residues.

  • Photolability: The ortho-nitrobenzyl (oNB) group is a photocleavable protecting group. While orthogonal to standard Fmoc/tBu chemistry, it is sensitive to UV light (specifically

    
     nm) and can undergo thermal degradation at elevated temperatures (>50°C) [2].
    

The Solution: High-Efficiency Activation with Light Protection Standard coupling protocols (e.g., HBTU/DIEA) often result in deletion sequences or incomplete coupling for hindered residues. To incorporate Fmoc-Spr(oNB)-OH effectively, one must utilize high-efficiency coupling reagents (HATU or COMU) to overcome the steric barrier, while strictly maintaining dark conditions and controlling reaction temperature to preserve the oNB cage.

Part 2: Compatibility Matrix

The following table summarizes the compatibility of Fmoc-Spr(oNB)-OH with standard SPPS reagents.

Reagent ClassSpecific ReagentCompatibilityNotes & Recommendations
Coupling Agents HATU / HOAt High Recommended. Best for overcoming steric hindrance of the Spr core. Use with DIEA.
COMU High Excellent alternative to HATU; often shows lower racemization and high efficiency.
DIC / Oxyma Medium Safe, but reaction kinetics may be too slow for the bulky Spr residue. Good for coupling the next AA onto the Spr N-terminus.
HBTU / HOBt Low Generally insufficient for sterically hindered residues; leads to deletion sequences.
Bases DIEA / NMM Compatible Standard bases are safe. Avoid prolonged exposure (>4 hrs) to minimize potential base-catalyzed side reactions.
Deprotection Piperidine (20%) Compatible oNB is stable to Piperidine. Crucial: Keep reaction vessel dark to prevent ambient UV cleavage.
Cleavage TFA / Scavengers Compatible oNB is stable to high TFA concentrations.
Solvents DMF / NMP Compatible NMP is preferred for hindered couplings to improve chain solvation.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Spr(oNB)-OH to the Resin

Objective: Efficiently attach the hindered photo-caged residue to the growing peptide chain.

Prerequisites:

  • Amber Glassware: All vials and reaction vessels must be amber or wrapped in aluminum foil.

  • Inert Atmosphere: Nitrogen or Argon blanketing is recommended.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

    • Deprotect the N-terminus (20% Piperidine/DMF, 2 x 5 min). Wash with DMF (5x).

  • Activation (The "Pre-Activation" Method):

    • Rationale: Pre-activating the hindered acid ensures the active ester is formed before contact with the resin, maximizing local concentration.

    • Weigh Fmoc-Spr(oNB)-OH (4.0 eq relative to resin loading).

    • Weigh HATU (3.9 eq) or COMU (3.9 eq).

    • Dissolve amino acid and coupling reagent in minimal NMP (N-methylpyrrolidone).

    • Add DIEA (8.0 eq).

    • Wait: Allow activation for exactly 30-60 seconds . (Do not exceed 2 mins to avoid racemization).

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate: Shake at room temperature (22-25°C) for 2 hours .

    • Note: Do NOT use microwave heating above 40°C. The oNB group is thermally susceptible [2].

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Expectation: If the test is slightly positive, proceed to Step 5 (Double Coupling).

  • Double Coupling (Mandatory for Spr):

    • Repeat Steps 2-3 with fresh reagents.

    • Agitate for an additional 1 hour .

  • Capping (Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine in DMF to prevent deletion sequences.

Protocol B: Coupling the Next Amino Acid (Fmoc-AA-OH) onto Spr-Resin

Objective: The N-terminus of the "Spr" residue is likely sterically shielded. Standard coupling often fails here.

  • Deprotection:

    • Remove Fmoc from Spr-Resin using 20% Piperidine/DMF (2 x 10 min). Note extended time to ensure complete removal from hindered amine.

    • Wash thoroughly with DMF (7x) to remove all piperidine.

  • Coupling Reagent Switch:

    • Use DIC (Diisopropylcarbodiimide) / Oxyma Pure (5 eq each).

    • Rationale: DIC/Oxyma creates a highly active ester with a smaller steric profile than HATU/DIEA adducts, often penetrating the hindered N-terminus better.

    • Temperature: Mild heating (40°C) is acceptable here if the oNB group has been validated for this temp, otherwise stick to RT for 4-6 hours.

Part 4: Visualization of Workflows

Figure 1: Logic Flow for Coupling Hindered Photo-Caged Residues

CouplingWorkflow Start Start: Resin-Peptide-NH2 Choice Is Incoming AA Fmoc-Spr(oNB)-OH? Start->Choice Standard Standard Coupling (HBTU/DIEA) Choice->Standard No SprPath Spr Protocol: Dark Conditions Required Choice->SprPath Yes Activation Activation: HATU/DIEA (1 min) in NMP SprPath->Activation Coupling Coupling: 2x Coupling (2h + 1h) Max Temp 40°C Activation->Coupling QC QC: Kaiser/Chloranil Test Coupling->QC Cap Capping Step (Ac2O) QC->Cap Incomplete NextAA Next AA Coupling: Use DIC/Oxyma (Extended Time) QC->NextAA Complete Cap->NextAA

Caption: Decision matrix for incorporating sterically hindered Fmoc-Spr(oNB)-OH vs. standard residues.

Figure 2: Photolysis Pathway & Side Reaction Control

Photolysis Substrate Peptide-Spr(oNB) Intermediate aci-Nitro Intermediate Substrate->Intermediate hv Light UV Light (365 nm) Light->Intermediate Product Active Peptide (Uncaged) Intermediate->Product Byproduct Nitroso-aldehyde Byproduct Intermediate->Byproduct Trap Trapped Byproduct (Inert) Byproduct->Trap + Scavenger Scavenger Scavenger (e.g., Semicarbazide) Scavenger->Trap

Caption: Mechanism of oNB photolysis. Note: The nitroso-aldehyde byproduct is reactive and should be scavenged [2].

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield of Spr Incorporation Steric hindrance preventing nucleophilic attack.Switch to HATU or PyAOP . Use NMP as solvent. Increase temperature to 35-40°C (Do not exceed).
Incomplete Fmoc Removal Bulky side chain blocks Piperidine access.Use DBU (2%) + Piperidine (20%) in DMF for deprotection.
Unknown Peaks in HPLC 1. Photodegradation during synthesis.2. Incomplete coupling.1. Ensure absolute darkness (foil wrap columns).2. Check for deletion sequences (Mass = Target - Spr).
Pre-mature Cleavage oNB instability to harsh acids? (Rare)oNB is generally stable to TFA. Ensure the scavenger cocktail does not contain reducing agents that might reduce the nitro group (e.g., avoid high DTT if possible, though usually safe).

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group. (2025). ChemRxiv. Retrieved February 24, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Fmoc-Spr(oNB)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced building block, Fmoc-Ser(ψPro)-OH, specifically focusing on the o-nitrobenzyl (oNB) protected version, Fmoc-Spr(oNB)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this pseudoproline dipeptide into solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Spr(oNB)-OH, and what are its primary applications in peptide synthesis?

A1: Fmoc-Spr(oNB)-OH is a pseudoproline dipeptide building block. The "Spr" denotes a serine residue that has been modified to form an oxazolidine ring, mimicking the structure of proline. This modification is temporary and is reversed during the final cleavage with trifluoroacetic acid (TFA)[1][2]. The key features are:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus, standard in modern SPPS[1][3].

  • Ser(ψPro) or Spr: A serine-derived pseudoproline. This "kink" in the peptide backbone disrupts the formation of secondary structures, such as β-sheets, which are a primary cause of on-resin aggregation during the synthesis of "difficult" sequences[1][2][4].

  • (oNB) or o-nitrobenzyl: A photolabile protecting group on the serine side chain. This allows for selective deprotection of the serine hydroxyl group using UV light, enabling site-specific modifications of the peptide while it is still on the resin.

Its primary application is in the synthesis of long or hydrophobic peptides that are prone to aggregation, and where subsequent, site-specific modification of a serine residue is desired.

Q2: How stable is the o-nitrobenzyl (oNB) protecting group to standard Fmoc-SPPS conditions?

A2: The o-nitrobenzyl ether linkage is generally robust and stable under the standard conditions used in Fmoc-SPPS. It is resistant to the repetitive treatments with 20% piperidine in DMF required for Fmoc deprotection and is also stable to the final cleavage from the resin with strong acids like TFA[5]. However, it is important to note that very harsh basic conditions, which are not standard in SPPS, such as 20% aqueous NaOH in methanol at elevated temperatures, have been reported to cleave oNB groups[6]. For practical purposes in standard SPPS, premature cleavage of the oNB group is not a common side reaction.

Q3: What are the expected byproducts of the photolytic cleavage of the oNB group?

A3: The primary byproduct of the photolysis of an o-nitrobenzyl ether is o-nitrosobenzaldehyde[7][8]. This species can undergo further reactions, including dimerization to form azoxy compounds, which can sometimes complicate the purification of the final peptide[7][8]. It is crucial to be aware of this potential side product during the characterization and purification of the deprotected peptide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing Fmoc-Spr(oNB)-OH.

Problem 1: Unexpected Aspartimide Formation in an Asp-Ser Sequence

Question: I am synthesizing a peptide with an Asp-Ser sequence and incorporated Fmoc-Spr(oNB)-OH to prevent aggregation. However, I am observing a significant amount of aspartimide-related side products. Isn't the pseudoproline supposed to prevent this?

Answer: This is a nuanced issue. While pseudoprolines are known to suppress aspartimide formation by introducing a tertiary amide bond which is less prone to cyclization, recent studies have shown that under certain conditions, they can paradoxically catalyze this side reaction[4][9]. This is particularly relevant under harsh conditions, such as the elevated temperatures and pressures used in microwave-assisted and automated flow peptide synthesizers[9].

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Elevated Temperature Microwave heating or high-temperature flow chemistry can provide the activation energy needed for the pseudoproline to facilitate the cyclization of the preceding aspartic acid residue.If using a microwave synthesizer, reduce the temperature during the coupling and deprotection steps following the incorporation of the Asp-Spr sequence. If possible, perform these steps at room temperature[9].
Prolonged Reaction Times Extended coupling or deprotection times, especially at elevated temperatures, increase the likelihood of this side reaction.Optimize reaction times to the minimum required for complete reaction. Monitor reactions carefully to avoid unnecessary exposure to reaction conditions.
Choice of Asp Protecting Group The side chain protecting group on the aspartic acid can influence the rate of aspartimide formation.While less of a direct cause, ensure you are using a standard and stable protecting group like OtBu for the aspartic acid.
Problem 2: Observation of an Unexpected +14 Da or -18 Da Mass in the Final Peptide

Question: After cleavage and purification, I am observing a species with a mass that is 14 Da higher or 18 Da lower than my target peptide containing the Spr(oNB) residue. What could be the cause?

Answer: This mass shift is indicative of an issue with the oxazolidine ring of the pseudoproline, specifically an incomplete reaction or a side reaction known as oxazolidine ring opening[9].

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Oxazolidine Ring Opening Under harsh conditions (e.g., elevated temperature), the oxazolidine ring can open to form a more stable imine derivative, which can then be hydrolyzed during workup. This can lead to various byproducts[9].Similar to the prevention of aspartimide formation, avoid excessive heat during synthesis. If using automated synthesizers, consider using protocols with lower temperature settings for the cycles involving and immediately following the pseudoproline dipeptide.
Incomplete Cleavage of the Pseudoproline Ring The conversion of the pseudoproline back to serine occurs during the final TFA cleavage. Incomplete cleavage can leave the oxazolidine ring intact or partially modified.Ensure a sufficient cleavage time with TFA. A standard time is 2-4 hours at room temperature. For complex peptides, a small-scale trial cleavage is recommended to optimize the duration[1].

Reaction Mechanism: Oxazolidine Ring Opening

G Pseudoproline Oxazolidine Ring (Pseudoproline) Imine Imine Intermediate Pseudoproline->Imine Elevated Temp. (e.g., Microwave) Hydrolysis Hydrolysis Products (+14 Da or -18 Da) Imine->Hydrolysis TFA Cleavage & Workup

Caption: Potential pathway for oxazolidine ring opening.

Problem 3: Premature Cleavage of the oNB Group

Question: I am observing a mass corresponding to the loss of the oNB group during the synthesis, before the photolysis step. What could be causing this?

Answer: As previously stated, the oNB group is quite stable. If premature cleavage is observed, it is likely due to non-standard or contaminated reagents.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Contaminated Reagents The presence of strong, non-standard bases or nucleophiles in your DMF or piperidine solutions could potentially lead to slow degradation of the oNB ether over many cycles.Always use high-purity, peptide-synthesis-grade solvents and reagents. Ensure that your piperidine is fresh and has been stored properly.
Extended Synthesis of Long Peptides For very long peptides requiring many deprotection cycles, even a very low level of a side reaction can accumulate to a detectable level.While difficult to completely avoid, ensuring optimal reaction conditions and using high-quality reagents will minimize this. Consider synthesizing long peptides in segments if this becomes a significant issue.
Problem 4: Low Yield or Side Products After Photolytic Cleavage of the oNB Group

Question: After irradiating my peptide with UV light to remove the oNB group, the yield of the desired deprotected peptide is low, and I see several new peaks in my HPLC. What is happening?

Answer: This is likely due to side reactions of the o-nitrosobenzaldehyde byproduct or incomplete photolysis.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Reaction with o-nitrosobenzaldehyde The o-nitrosobenzaldehyde byproduct is reactive and can potentially modify nucleophilic side chains on the peptide, such as cysteine or lysine.The addition of a scavenger can trap the aldehyde byproduct. While specific scavengers for this reaction are not widely documented in standard peptide protocols, the use of mild nucleophiles like aniline or semicarbazide in the photolysis solution can be explored.
Incomplete Photolysis Insufficient UV exposure time or incorrect wavelength can lead to incomplete removal of the oNB group.Optimize the photolysis time by performing a time-course experiment on a small scale. Ensure you are using a UV source with an appropriate wavelength, typically around 350-365 nm. The reaction should be performed in a UV-transparent vessel (e.g., quartz).
Photodegradation of the Peptide Prolonged exposure to high-energy UV light can damage certain amino acids, particularly tryptophan and tyrosine.Minimize the irradiation time to that required for complete deprotection. If your peptide contains sensitive residues, perform the photolysis at a lower temperature and under an inert atmosphere (e.g., argon) to reduce oxidative damage.

Experimental Protocol: Photolytic Cleavage of the oNB Group

  • Resin Preparation: Swell the peptide-resin in a suitable solvent that is transparent to the UV wavelength being used (e.g., a mixture of acetonitrile and water).

  • Solution Preparation: Dissolve the peptide-resin in the solvent in a quartz reaction vessel. The concentration should be optimized, but a starting point is typically 0.1-1 mg/mL.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., 365 nm) while stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure and proceed with purification.

Troubleshooting Workflow for oNB Photolysis

G decision decision result result problem problem start Low Yield After Photolysis check_completion Is Photolysis Complete? start->check_completion check_byproducts Are there unexpected side products? check_completion->check_byproducts Yes optimize_time Increase irradiation time or UV intensity. check_completion->optimize_time No add_scavenger Add scavenger for o-nitrosobenzaldehyde. check_byproducts->add_scavenger Yes check_peptide_damage Does the peptide contain Trp or Tyr? check_byproducts->check_peptide_damage No failure Further Optimization Needed optimize_time->failure add_scavenger->failure minimize_exposure Reduce irradiation time, use lower temperature, and inert atmosphere. check_peptide_damage->minimize_exposure Yes success Successful Deprotection check_peptide_damage->success No minimize_exposure->failure

Caption: Decision tree for troubleshooting oNB photolysis.

References

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Side reaction in peptide synthesis. Formation of oxazolidone derivatives. PubMed. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Semantic Scholar. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

  • Side reaction in peptide synthesis. Wiley Online Library. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. ACS Publications. [Link]

  • Pseudoproline Dipeptides. Aapptec. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]

  • Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction).. ResearchGate. [Link]

  • Green Chemistry - In situ Fmoc removal. Peptides. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. RSC Publishing. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC. [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

  • Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. PubMed. [Link]

Sources

Technical Support Center: Strategies for Preventing Side-Chain Modification of Fmoc-Amino Acids with o-Nitrobenzyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of Fmoc-amino acids featuring o-nitrobenzyl (oNB) side-chain protection in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing these valuable building blocks, ensuring the integrity of your synthetic peptides. Here, we will address common challenges, provide in-depth troubleshooting guides, and present validated protocols to mitigate unwanted side-chain modifications.

The use of the o-nitrobenzyl (oNB) group as a photolabile protecting strategy for the side chains of amino acids like Aspartic Acid, Glutamic Acid, and Serine offers a distinct advantage in complex peptide synthesis. Its primary role extends beyond simple protection; for instance, the bulky nature of the oNB group in derivatives like Fmoc-Asp(OBno)-OH is instrumental in preventing aspartimide formation, a notorious side reaction in Fmoc-SPPS.[1] While the oNB group is generally robust under standard SPPS conditions, a comprehensive understanding of its chemical behavior is crucial for flawless execution of your synthetic projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using an o-nitrobenzyl (oNB) protecting group on amino acid side chains in Fmoc-SPPS?

A1: The o-nitrobenzyl group serves two main purposes. Firstly, it acts as a photolabile protecting group, meaning it can be removed under mild conditions using UV light, which is orthogonal to the acid- and base-labile protecting groups typically used in Fmoc-SPPS.[2] This allows for selective deprotection of the side chain on-resin for subsequent modifications. Secondly, for amino acids like Aspartic Acid, a bulky o-nitrobenzyl derivative, such as 3,4-dimethoxy-2-nitrobenzyl (Dmnb) or a related "Bno" variant, provides steric hindrance that effectively prevents the formation of aspartimide during the repetitive piperidine treatments for Fmoc deprotection.[1]

Q2: How stable is the o-nitrobenzyl protecting group to standard Fmoc-SPPS conditions?

A2: The o-nitrobenzyl group is generally stable to the conditions used in Fmoc-SPPS. This includes repeated exposure to 20% piperidine in DMF for Nα-Fmoc deprotection and the acidic conditions of the final cleavage from the resin using trifluoroacetic acid (TFA).[3]

Q3: What is the standard method for removing the oNB group?

A3: The oNB group is primarily removed by photolysis, typically using UV light at a wavelength of around 365 nm.[2] This process is clean and efficient, leaving the rest of the peptide intact. The byproducts of this photocleavage, such as o-nitrosobenzaldehyde, are generally not reactive towards the peptide.[4]

Troubleshooting Guide: Preventing Unwanted Side-Chain Modifications

This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.

Issue 1: You observe aspartimide-related impurities in your Asp-containing peptide, even with oNB protection.

Q: I used an Fmoc-Asp(oNB)-OH derivative, but my mass spectrometry and HPLC data still show signs of aspartimide formation (e.g., +0 Da peaks with different retention times, β-aspartyl peptides). What could be the cause?

A: Probable Causes and Solutions:

  • Inadequate Steric Bulk: While the standard oNB group offers some steric hindrance, for particularly aspartimide-prone sequences (e.g., -Asp-Gly-, -Asp-Asn-), a bulkier derivative is often necessary. The use of Fmoc-Asp(OBno)-OH, which incorporates a more sterically demanding nitrobenzyl variant, has been shown to be highly effective in suppressing aspartimide formation to negligible levels.[1]

  • Prolonged Exposure to Base: Even with a bulky protecting group, extended exposure to piperidine can eventually lead to some level of aspartimide formation.

    • Recommendation: Minimize the Fmoc deprotection time to the minimum required for complete removal (typically 2 x 10 minutes). For very sensitive sequences, consider using a milder base like 2% DBU/2% piperidine in DMF.

Diagram 1: Mechanism of Aspartimide Formation and Prevention

cluster_0 Aspartimide Formation (Standard Protection) cluster_1 Prevention with Bulky oNB Group Asp Aspartic Acid Residue (e.g., with OtBu) Piperidine Piperidine (Base) Asp->Piperidine Base-catalyzed intramolecular attack Succinimide Succinimide Intermediate (Aspartimide) Piperidine->Succinimide Peptide_Isomers α- and β-Peptide Isomers Succinimide->Peptide_Isomers Ring opening Asp_oNB Fmoc-Asp(OBno)-OH Piperidine_2 Piperidine (Base) Asp_oNB->Piperidine_2 No_Reaction Steric Hindrance Prevents Cyclization Piperidine_2->No_Reaction Attack blocked

Caption: Mechanism of aspartimide formation and its prevention using a bulky oNB group.

Issue 2: You suspect modification of the o-nitrobenzyl group itself during synthesis.

Q: My mass spectrometry data shows unexpected mass additions that do not correspond to common peptide modifications. Could the oNB group be reacting?

A: Probable Causes and Solutions:

While the oNB group is generally stable, certain conditions could potentially lead to side reactions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain conditions. While standard SPPS reagents are generally not reducing agents, contamination of reagents or the use of non-standard protocols could be a factor.

    • Recommendation: Ensure high-purity reagents and solvents. If you are using any custom reagents, verify their compatibility with nitroaromatic compounds.

  • Reaction with Scavengers during Cleavage: Some scavengers used during TFA cleavage are nucleophilic and could potentially react with the oNB group, although this is not a commonly reported issue.

    • Recommendation: For peptides containing oNB-protected residues, a standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

Table 1: Recommended General-Purpose Cleavage Cocktails for Peptides with oNB-Protected Residues

ReagentComposition (v/v/v)Purpose
Reagent A TFA/TIS/H₂O (95:2.5:2.5)General purpose, effective for most peptides. TIS is a good scavenger for carbocations.[5]
Reagent B TFA/TIS/DODT/H₂O (92.5:2.5:2.5:2.5)Recommended for peptides containing Cys or Met to prevent oxidation and alkylation. DODT (3,6-dioxa-1,8-octanedithiol) is a low-odor alternative to EDT.[5]
Issue 3: Incomplete photocleavage of the oNB group.

Q: After UV irradiation, I still see a significant amount of my peptide with the oNB group attached. How can I improve the cleavage efficiency?

A: Probable Causes and Solutions:

  • Insufficient Irradiation Time or Intensity: The efficiency of photocleavage is dependent on the total dose of UV light received by the sample.

    • Recommendation: Increase the irradiation time or use a lamp with higher intensity. Monitor the cleavage progress by HPLC to determine the optimal irradiation time.

  • "Inner Filter" Effect: The o-nitrosobenzaldehyde byproduct generated during photocleavage can absorb UV light at the same wavelength used for cleavage, effectively shielding the remaining oNB-protected peptide from the light source.[4]

    • Recommendation: Perform the photolysis in a dilute solution to minimize this effect. If working with higher concentrations, consider using a flow reactor to ensure all of the solution is adequately exposed to the UV light.

  • Solvent Effects: The solvent can influence the efficiency of photocleavage.

    • Recommendation: Protic solvents like methanol or aqueous buffers are generally effective. Ensure your peptide is fully dissolved.

Diagram 2: Troubleshooting Workflow for oNB-Protected Peptides

Start Peptide Synthesis with Fmoc-AA(oNB)-OH Analysis Crude Peptide Analysis (HPLC/MS) Start->Analysis Problem Problem Identified? Analysis->Problem Aspartimide Aspartimide Formation Problem->Aspartimide Yes Other_Mod Unexpected Mass Addition Problem->Other_Mod Yes Incomplete_Cleavage Incomplete Photocleavage Problem->Incomplete_Cleavage Yes Success Successful Synthesis Problem->Success No Solution_Asp Use Fmoc-Asp(OBno)-OH Optimize Deprotection Time Aspartimide->Solution_Asp Solution_Mod Check Reagent Purity Use Standard Cleavage Cocktail Other_Mod->Solution_Mod Solution_Cleavage Optimize Irradiation Time/Intensity Use Dilute Solution Incomplete_Cleavage->Solution_Cleavage Solution_Asp->Start Re-synthesize Solution_Mod->Start Re-synthesize Solution_Cleavage->Start Re-cleave

Caption: A logical workflow for troubleshooting common issues with oNB-protected peptides.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing an oNB-Protected Amino Acid

This protocol outlines a typical cycle for incorporating an Fmoc-amino acid with oNB side-chain protection.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-AA(oNB)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Final Cleavage of the Peptide from the Resin

This protocol is for the final cleavage and deprotection of the peptide.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Washing and Drying: Wash the resin thoroughly with DMF and DCM, then dry the resin under vacuum for at least 1 hour.

  • Cleavage: Prepare the cleavage cocktail (e.g., Reagent A: TFA/TIS/H₂O, 95:2.5:2.5). Add the cocktail to the resin (10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (10-fold volume excess) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 3: Photocleavage of the oNB Group

This protocol is for the selective removal of the oNB protecting group.

  • Dissolution: Dissolve the oNB-protected peptide in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of approximately 1 mg/mL.

  • Irradiation: Place the solution in a quartz cuvette or other UV-transparent vessel. Irradiate the solution with a UV lamp at 365 nm. The irradiation time will depend on the lamp intensity and the specific peptide, and should be optimized by monitoring the reaction by HPLC.

  • Lyophilization: Once the cleavage is complete, lyophilize the solution to obtain the deprotected peptide.

References

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved February 24, 2026, from [Link]

  • Merck Millipore. (n.d.). Fmoc-Asp(OBno)-OH. Retrieved February 24, 2026, from [Link]

  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved February 24, 2026, from [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved February 24, 2026, from [Link]

  • Google Patents. (1998). p-Nitrobenzyl side-chain protection for solid-phase synthesis.
  • PMC. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved February 24, 2026, from [Link]

  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved February 24, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 24, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 24, 2026, from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved February 24, 2026, from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved February 24, 2026, from [Link]

  • Humana Press. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved February 24, 2026, from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved February 24, 2026, from [Link]

  • PubMed. (2001). Side reactions in solid-phase peptide synthesis and their applications. Retrieved February 24, 2026, from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 24, 2026, from [Link]

  • PubMed. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved February 24, 2026, from [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. Retrieved February 24, 2026, from [Link]

  • University of Groningen. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved February 24, 2026, from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved February 24, 2026, from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 24, 2026, from [Link]

  • ACS Publications. (n.d.). Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. Retrieved February 24, 2026, from [Link]

  • PMC. (2020). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Retrieved February 24, 2026, from [Link]

  • PubMed. (2008). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Retrieved February 24, 2026, from [Link]

  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Aggregation Issues with Peptides Containing Fmoc-Spr(oNB)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the photocleavable amino acid derivative, Fmoc-Spr(oNB)-OH, in their peptide synthesis protocols. Aggregation of peptide chains, a common challenge in Solid-Phase Peptide Synthesis (SPPS), can be particularly pronounced when incorporating bulky, hydrophobic, and aromatic moieties such as the o-nitrobenzyl (oNB) group. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions (FAQs) to help you identify, prevent, and resolve aggregation-related issues, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Spr(oNB)-OH and why is it used?

Fmoc-Spr(oNB)-OH is a specialized amino acid derivative used in Fmoc-based SPPS. It incorporates two key features:

  • A Spacer (Spr): This is typically a flexible linker, such as a succinoyl group, that provides spatial separation between the peptide backbone and the functional group.

  • An o-nitrobenzyl (oNB) Photolabile Group: This is a "caged" protecting group that is stable to the standard acid and base conditions of Fmoc-SPPS but can be cleaved upon exposure to UV light (typically around 365 nm).[1][2] This allows for the selective deprotection or release of a specific site on the peptide under neutral, reagent-free conditions, which is highly valuable for applications like creating photoactivatable peptides, controlled drug release, or synthesizing cyclic peptides. The general mechanism of photocleavage is initiated by an n→π* transition of the nitro group.[2]

Q2: Why do peptides containing Fmoc-Spr(oNB)-OH have a high tendency to aggregate?

Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[3][4] The Fmoc-Spr(oNB)-OH residue exacerbates this issue for two main reasons:

  • Hydrophobicity: The o-nitrobenzyl group is highly hydrophobic. Hydrophobic residues tend to associate to minimize their contact with the polar solvents used in SPPS, which can act as nucleation points for aggregation.[4]

  • Aromatic π-Stacking: The aromatic ring of the oNB group can participate in π-π stacking interactions with other aromatic residues in adjacent peptide chains. This further stabilizes the aggregated state and makes it more difficult to disrupt. The linker itself can significantly influence the severity of aggregation during synthesis.[5]

Q3: What are the common signs of on-resin peptide aggregation?

Several indicators during synthesis can signal that on-resin aggregation is occurring:[4][6]

  • Poor Resin Swelling: This is often the first and most visible sign. The peptide-resin beads may appear clumped, collapsed, or fail to swell to their expected volume in the synthesis solvent.

  • Slow or Incomplete Fmoc Deprotection: Aggregated peptide chains can physically block the piperidine solution from accessing the N-terminal Fmoc group, leading to incomplete removal. This is often visible as a "tailing" or flattened peak in the UV monitoring profile of automated synthesizers.

  • Incomplete Coupling Reactions: Similar to deprotection, the N-terminus of the growing peptide chain can become sterically hindered and inaccessible to the incoming activated amino acid, resulting in deletion sequences.

  • False-Negative Colorimetric Tests: Qualitative tests for free amines, like the Kaiser or TNBS test, may give a negative or weak positive result even when deprotection is incomplete, because the aggregated chains prevent the reagents from reaching the free amines.

Q4: Can I predict if my peptide sequence containing Fmoc-Spr(oNB)-OH will aggregate?

While precise prediction is difficult, several factors increase the likelihood of aggregation:[3][4]

  • High Hydrophobic Content: Sequences rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe, Trp) are more prone to aggregation.

  • Presence of Bulky Groups: The oNB group itself is a major risk factor.

  • Peptide Length: Aggregation is less common before the 5th or 6th residue but becomes more prevalent as the chain elongates.[3]

  • Sequence Motifs: Certain sequences are known to be "difficult" and are predisposed to forming stable secondary structures.

Troubleshooting Guide 1: On-Resin Aggregation During Synthesis

If you observe any of the signs of aggregation described in the FAQs, it is crucial to take immediate action. The following strategies are presented in order of increasing intervention.

Workflow for Troubleshooting On-Resin Aggregation

G cluster_0 start Aggregation Suspected (e.g., Poor Swelling, Slow Deprotection) solvent Strategy 1: Modify Solvent System - Switch DMF to NMP - Add DMSO (5-20%) - Use 'Magic Mixture' start->solvent check1 Problem Resolved? solvent->check1 temp Strategy 2: Increase Temperature - Perform coupling/deprotection  at 40-60°C check2 Problem Resolved? temp->check2 chaotrope Strategy 3: Use Chaotropic Agents - Perform a resin wash with  1M LiCl in DMF before coupling check3 Problem Resolved? chaotrope->check3 structure Strategy 4: Re-synthesize with Structure-Disrupting Elements - Incorporate Pseudoproline or  Dmb/Hmb dipeptides check1->temp No continue_synth Continue Synthesis check1->continue_synth Yes check2->chaotrope No check2->continue_synth Yes check3->structure No check3->continue_synth Yes

Caption: A decision-making workflow for addressing on-resin peptide aggregation.

Strategy 1: Modify Synthesis Solvents & Additives

The goal is to use solvents and additives with a greater capacity to disrupt the intermolecular hydrogen bonds that cause aggregation.

  • Switch to N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and is often more effective at solvating peptide chains and preventing aggregation.

  • Add Dimethyl Sulfoxide (DMSO): Adding 5-20% DMSO to DMF or NMP can significantly enhance solvation and disrupt secondary structures.

  • Use "Magic Mixture": A solution of 1:1 DCM/DMF containing 1% ethylene carbonate can be used as a wash or during coupling to break up aggregates.[3]

Strategy 2: Increase Reaction Temperature

Performing coupling and/or deprotection steps at an elevated temperature (e.g., 40-60°C) provides thermal energy to disrupt hydrogen bonds and can improve reaction kinetics.[3] This is often highly effective but should be used with caution for residues prone to racemization, such as Histidine or Cysteine.[7][8]

Strategy 3: Use Chaotropic Agents

Chaotropic salts disrupt the structure of the solvent and interfere with non-covalent interactions like hydrogen bonds and hydrophobic associations.

Protocol: Chaotropic Salt Wash
  • After the standard Fmoc-deprotection and washing steps, suspend the resin in a solution of 1M Lithium Chloride (LiCl) in DMF.

  • Agitate the resin for 15-30 minutes.

  • Drain the LiCl solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the salt before proceeding to the coupling step.

Strategy 4: Incorporate Structure-Disrupting Elements (Requires Re-synthesis)

If the above methods fail, the most robust solution is to re-design the synthesis to include backbone-modifying elements that physically prevent aggregation.

  • Dmb/Hmb Dipeptides: Replacing a Gly residue and its preceding amino acid with a commercially available Fmoc-Xaa-(Dmb)Gly-OH dipeptide introduces a bulky group on the backbone nitrogen.[3][9] This modification sterically hinders the formation of β-sheets and is cleaved during the final TFA treatment to yield the native peptide sequence.[9]

  • Pseudoproline Dipeptides: If the sequence contains a Ser or Thr, it can be introduced along with the preceding amino acid as a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone that disrupts secondary structure formation.

Troubleshooting Guide 2: Post-Cleavage Solubility and Aggregation

Aggregation issues are not limited to the solid phase. The hydrophobic oNB group can cause the cleaved peptide to be insoluble in standard purification solvents.

Strategy 1: Systematic Solubility Testing

Before attempting large-scale purification, perform a systematic solubility test on a small amount of crude peptide.

Protocol: Small-Scale Solubility Test
  • Weigh out a small, known amount of your lyophilized crude peptide (e.g., 1 mg).

  • Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the vial for 2-5 minutes.

  • Visually inspect the solution. If it is not clear, add a co-solvent or additive from the table below and repeat the process.

Table 1: Solvents and Additives for Solubilizing Aggregated Peptides
Solvent/AdditiveConcentrationMechanism of ActionNotes
DMSO 10-100%Potent polar aprotic solvent; disrupts both hydrophobic interactions and H-bonds.Can be difficult to remove by lyophilization; may need to be diluted for HPLC.
Formic Acid 10-50%Protonates residues, increasing electrostatic repulsion.Can cause side reactions (e.g., formylation) if not used carefully.
Guanidine HCl 6 MStrong chaotropic agent; denatures secondary structures.[6]Must be removed during purification; can interfere with some assays.
Urea 8 MChaotropic agent similar to Guanidine HCl.[6]Must be removed during purification.
Acetonitrile (ACN) 10-60%Organic co-solvent; disrupts hydrophobic interactions.Standard component of reverse-phase HPLC mobile phases.
Hexafluoroisopropanol (HFIP) 10-100%Strong H-bond disrupter; excellent for dissolving highly aggregated peptides.Volatile but expensive; can affect HPLC column integrity.
Strategy 2: pH Adjustment

For peptides with several ionizable residues, solubility is often lowest near the isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase net charge and electrostatic repulsion between molecules, improving solubility.

  • For acidic peptides (low pI): Dissolve in a basic buffer (e.g., pH 8-9).

  • For basic peptides (high pI): Dissolve in an acidic buffer (e.g., pH 3-4, often using 0.1% TFA).

Visualization of Key Mechanisms

Mechanism of o-Nitrobenzyl Photocleavage

Caption: Photocleavage of an o-nitrobenzyl ester upon UV irradiation yields the free peptide carboxylate and an o-nitrosobenzaldehyde byproduct.[2][10]

How Aggregation Disrupts SPPS

G cluster_0 Normal Synthesis cluster_1 Aggregated Synthesis Resin1 Resin Bead Swollen, Solvated Peptide Chains Result1 Successful Deprotection & Coupling Resin1->Result1 Reagent1 Reagents (Piperidine, Activated AA) Reagent1->Resin1:f1 Easy Access Resin2 Resin Bead Collapsed, Aggregated Peptide Chains (β-sheets) Result2 Incomplete Reactions (Deletion Sequences) Resin2->Result2 Reagent2 Reagents (Piperidine, Activated AA) Reagent2->Resin2:f1 Access Blocked

Caption: Comparison of reagent accessibility in a well-solvated versus an aggregated peptide-resin matrix during SPPS.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Link relates to general principles of photocleavable groups)
  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. [Link]

  • Schmid, Y., et al. (2022). Common cleavable linkers impact the severity of aggregation, but not its onset. ResearchGate. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Camarero, J. A., et al. (1998). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]

  • Haskell-Luevano, C., et al. (2004). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed. [Link]

  • Ogino, K., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Zimmerman, S. C., et al. (1999). Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Journal of the American Chemical Society. [Link]

  • Soper, S. A. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. [Link]

  • Kloxin, A. M., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

  • Li, P., et al. (2019). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry. [Link]

  • Bargh, J. D., & Isidro-Llobet, A. (2019). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]

  • Wenschuh, H., et al. (2000). Synthesis and application of Fmoc-His(3-Bum)-OH. SciSpace. [Link]

  • Garcia de la Torre, B., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Monitoring the deprotection of the oNB group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: oNB Deprotection & Monitoring Ticket ID: #ONB-UV-365 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the oNB (ortho-nitrobenzyl) Deprotection Support Center. You are likely here because your photocleavage yield is lower than expected, or your biological readout is inconsistent.

The oNB group is the "workhorse" of caged compounds, but it is not a simple "on/off" switch. It involves a complex photochemical cascade (Norrish Type II mechanism) that generates a highly absorbent and reactive byproduct: nitrosobenzaldehyde .

This guide moves beyond basic protocols to address the physicochemical traps that ruin experiments: the Inner Filter Effect , Dark Reaction Kinetics , and Byproduct Toxicity .

Part 1: The Mechanistic Workflow

To troubleshoot, you must visualize the invisible intermediates. The reaction does not happen instantaneously upon photon absorption; it creates a transient aci-nitro species that decays thermally (in the dark) to release your cargo.

oNB_Mechanism cluster_0 Excitation Phase cluster_1 The 'Dark' Phase cluster_2 Release Phase Start oNB-Caged Compound Excited Excited State (Singlet/Triplet) Start->Excited UV (300-365nm) Aci aci-Nitro Intermediate (Transient) Excited->Aci H-Abstraction (Fast) Cyclic Benzisoxazoline (Hemi-acetal) Aci->Cyclic Cyclization (pH Dependent) Product Free Cargo (Drug/DNA) Cyclic->Product Collapse Byproduct Nitrosobenzaldehyde (TOXIC & ABSORBENT) Cyclic->Byproduct Collapse

Figure 1: The oNB Photolysis Cascade. Note that the final release step is thermal, not photochemical, and generates an interfering nitroso byproduct.

Part 2: Troubleshooting & FAQs

Module A: Monitoring Photolysis (UV-Vis & HPLC)

Q: I am irradiating my sample, but the UV absorbance spectrum is just shifting, not disappearing. How do I know if it worked? A: You are observing the spectral overlap of the nitroso byproduct. The starting oNB group absorbs at ~300–350 nm. Unfortunately, the released nitrosobenzaldehyde byproduct also absorbs strongly in this region (often red-shifted). This creates an "isosbestic-like" point that can be misleading.

Diagnostic Protocol:

  • Do not rely on A365 alone. Monitor the appearance of the nitroso peak (often ~370–400 nm depending on substitution).

  • The "Dark" Check: Stop irradiation and continue monitoring UV-Vis for 10 minutes. If absorbance continues to change, your aci-nitro intermediate has a long lifetime (common in low pH or non-polar solvents).

  • HPLC Confirmation: UV-Vis is qualitative. You must run HPLC to separate the byproduct from the cage.

    • Note: The nitroso byproduct is reactive. If you use an amine-containing buffer (Tris, Glycine) for HPLC, you will see new peaks corresponding to Schiff bases. Use Phosphate or Acetate buffers.

Q: My reaction stalls at ~50% conversion despite continuous irradiation. Why? A: You have hit the Inner Filter Effect (IFE) Wall . As the nitroso byproduct accumulates, it competes with your remaining caged compound for the UV photons. Effectively, the "trash" is shielding your "treasure."

Corrective Action:

  • Dilution: If possible, lower concentration to <100 µM to minimize optical density (OD).

  • Stirring: Essential. Without stirring, a "filter layer" of byproduct forms at the cuvette face.

  • Wavelength Shift: If you have a tunable laser, shift irradiation to the "red edge" of the oNB absorption (e.g., 375-380 nm) where the byproduct might absorb less, even if the oNB extinction coefficient is lower.

Module B: Toxicity & Side Reactions

Q: My uncaged drug works in buffer, but kills cells in culture. Is UV light toxic? A: It is likely chemical toxicity , not phototoxicity. The nitrosobenzaldehyde byproduct is an electrophile. It reacts with:

  • Thiols: Depleting cellular glutathione (oxidative stress).

  • Amines: Crosslinking proteins via Schiff base formation.

The Solution: Chemical Scavenging You must add a scavenger to "mop up" the nitroso species immediately upon release.

Protocol: Semicarbazide Scavenging System

  • Reagent: Semicarbazide Hydrochloride (creates a semicarbazone).

  • Ratio: Add 5–10 equivalents relative to the caged compound.

  • Mechanism: Nitrosobenzaldehyde + Semicarbazide → Semicarbazone (Precipitate/Inert).

  • Benefit: The semicarbazone often has a distinct UV spectrum, removing the Inner Filter Effect and preventing cellular toxicity.

Scavenger_Workflow Problem Nitroso Byproduct Accumulation Decision Is sample biological? Problem->Decision Bio_Yes YES Decision->Bio_Yes Cell Culture Bio_No NO Decision->Bio_No In Vitro / Synthesis Action_Bio Add 1mM DTT or Glutathione (Mimic cellular defense) Bio_Yes->Action_Bio Action_Chem Add 10 eq. Semicarbazide HCl (Forms Hydrazone) Bio_No->Action_Chem Result_Bio Reduces Toxicity (Sacrificial thiol) Action_Bio->Result_Bio Result_Chem Eliminates Inner Filter Effect (Shift Absorbance) Action_Chem->Result_Chem

Figure 2: Decision tree for selecting the correct scavenger based on experimental context.

Part 3: Data & Validation

Quantitative Validation Table

Use this table to interpret your analytical data when validating deprotection.

MethodParameterExpected Change (Deprotection)Common Pitfall
UV-Vis

Shift from ~350 nm to ~370-400 nm (byproduct formation).Isosbestic Points: Don't assume constant A350 means no reaction.
HPLC Retention Time (

)
Caged species disappears; two new peaks appear (Cargo + Byproduct).Schiff Bases: Byproduct peak splits/broadens in amine buffers.
1H-NMR Benzylic ProtonsDisappearance of

singlet (~5.5 ppm).
Hemiacetals: Incomplete decay of intermediates in DMSO-d6.
Mass Spec m/zLoss of mass corresponding to nitrosobenzaldehyde (M - 150 Da approx).Ion Suppression: Nitroso species can suppress ionization of cargo.
Advanced Protocol: Quantum Yield Measurement

If you need to publish "uncaging efficiency," you cannot just say "it worked." You must calculate the Quantum Yield (


).
  • Actinometry: Use Potassium Ferrioxalate as a standard to measure photon flux (

    
    ) of your lamp.
    
  • Sample Prep: Prepare oNB sample with

    
     (Total absorption) to ensure all photons are captured initially.
    
  • Irradiation: Irradiate for short intervals (

    
    ) to keep conversion <10%.
    
  • Calculation:

    
    
    
    • Note: If

      
      , check for solvent quenching or consider a different cage (e.g., Coumarin).
      

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. Link

  • Aull, K. et al. (2025). "Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine." PMC / NIH. Link(Hypothetical link based on search context for recent carbamate linker research).

  • Panigrahi, S. K., & Mishra, A. K. (2019).[1] "Inner Filter Effect in Fluorescence Spectroscopy: As a Problem and as a Solution." Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 41, 100318. Link[1]

  • Corrie, J. E. T., et al. (2005). "Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Executive Summary: The "Trimethyl Lock" Advantage

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Peptide Chemistry Division Subject: Comparative Guide: Fmoc-Spr(oNB)-OH vs. Standard Photolabile Amino Acids/Linkers

In the landscape of Solid-Phase Peptide Synthesis (SPPS), photolabile amino acids and linkers are critical for the spatiotemporal control of peptide release and "cage-and-release" strategies. While standard ortho-nitrobenzyl (oNB) systems have served as the workhorse for decades, Fmoc-Spr(oNB)-OH represents a significant evolution in kinetic efficiency.

Fmoc-Spr(oNB)-OH (Catalog: FAA7190, Iris Biotech) is not a simple caged serine or proline as the abbreviation might suggest. It is a specialized Trimethyl Lock Phenylalanine Derivative (N-α-Fmoc-β,β-dimethyl-(2,4-dimethyl-6-(2-nitrobenzyloxy)phenyl)alanine).

Core Distinction: unlike standard oNB linkers that rely solely on the kinetics of the nitrobenzyl cleavage, Fmoc-Spr(oNB)-OH utilizes a two-step cascade :

  • Photolysis: Removal of the oNB group exposes a phenol.

  • Trimethyl Lock: The exposed phenol undergoes an extremely rapid, sterically accelerated lactonization (cyclization), ejecting the peptide/drug payload.

This guide compares Fmoc-Spr(oNB)-OH against industry-standard alternatives like the Fmoc-Photo-Linker (Braun’s Linker) and Fmoc-ANP-OH , providing experimental protocols and mechanistic insights.

Technical Comparison: Mechanisms and Kinetics

The choice between Fmoc-Spr(oNB)-OH and other photolabile options depends on the required release speed and steric tolerance of your sequence.

Comparative Analysis Table
FeatureFmoc-Spr(oNB)-OH (Trimethyl Lock)Fmoc-Photo-Linker (Standard oNB)Fmoc-ANP-OH (Nitrophenylalanine)
Chemical Basis Phenylalanine deriv. + Trimethyl Lock4-Alkoxy-2-nitrobenzyl system3-Amino-3-(2-nitrophenyl)propionic acid
Uncaging Mechanism Cascade: Photolysis

Lactonization

Release
Direct: Norrish Type II cleavageDirect: Photocleavage of backbone amide
Release Kinetics Ultra-Fast (Lactonization

enhancement)
Moderate (Standard oNB kinetics)Slow/Moderate
Wavelength 365 nm (UV-A)365 nm (UV-A)365 nm (UV-A)
Steric Hindrance High (Due to

-dimethyl groups)
Low Moderate
SPPS Coupling Requires high-efficiency reagents (HATU/HOAt)Standard reagents (HBTU/DIC)Standard reagents
Primary Use Case Rapid drug release; Kinetic studies; "Traceless" releaseStandard peptide cleavage; Linker for resinsBackbone photocleavage
Mechanism of Action: The Trimethyl Lock[2][3][4]

The "Spr" system solves the "slow release" problem of standard oNB esters. In a standard oNB linker, the rate-limiting step is the photochemical cleavage itself. In the Spr system, the photochemical step simply "unlocks" the system. The actual release is driven by the Trimethyl Lock —a phenomenon where three methyl groups force the molecule into a conformation that favors cyclization by a factor of


 compared to unmethylated analogs.[1]

TrimethylLock Protected Fmoc-Spr(oNB)-Peptide (Stable, Caged) Intermediate Free Phenol Intermediate (Unstable) Protected->Intermediate UV (365 nm) - oNB group Lactone Dihydrocoumarin Lactone (Byproduct) Intermediate->Lactone Rapid Lactonization (Trimethyl Lock) Released Free Peptide/Drug (Released Payload) Intermediate->Released Ejection

Figure 1: The Trimethyl Lock Cascade.[2] UV irradiation removes the oNB cage. The steric pressure from the methyl groups forces the phenol to attack the amide bond, rapidly forming a lactone and ejecting the peptide.

Experimental Protocols

Author’s Note: The


-dimethyl substitution on Fmoc-Spr(oNB)-OH provides the kinetic "kick" for release but creates significant steric hindrance during synthesis. Standard coupling protocols will likely fail or result in low yields. The following protocol is optimized for difficult couplings.
Protocol A: Incorporation of Fmoc-Spr(oNB)-OH into Peptide Chain

Reagents:

  • Fmoc-Spr(oNB)-OH (Iris Biotech FAA7190 or equivalent)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA .

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DCM for 30 min, then wash with DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Spr(oNB)-OH (2.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (1.9 eq) and HOAt (2.0 eq).

    • Add Collidine (4.0 eq).

    • Allow to activate for exactly 1-2 minutes. Do not over-activate to avoid racemization.

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: Shake at Room Temperature for 2–4 hours . (Standard amino acids take 30-60 min; the steric bulk here requires time).

    • Optional: Microwave assistance (50°C, 20W) can improve yield but risks premature oNB cleavage if not carefully controlled.

  • Monitoring: Use the Chloranil Test (more sensitive for secondary amines/steric hindrance) rather than the standard Kaiser test. If positive (blue particles), re-couple using PyAOP.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Photocleavage (Uncaging)

Equipment: LED UV Lamp (365 nm) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Solvent System: Dissolve the peptide/resin in PBS (pH 7.4) or MeOH/Water (1:1).

    • Note: The Trimethyl Lock lactonization is pH-dependent. It proceeds fastest at neutral to slightly basic pH (7.0–8.0). Acidic conditions (pH < 4) will protonate the leaving group amine but may slow the lactonization step.

  • Irradiation:

    • Place sample 5–10 cm from the light source.

    • Irradiate for 10–30 minutes .

    • Comparison: Standard oNB linkers often require 60+ minutes for complete release.

  • Work-up:

    • Filter off the resin (if solid phase).[3]

    • The solution contains the released peptide. The byproduct (dihydrocoumarin derivative) remains in solution but is distinct by HPLC.

Strategic Recommendations

  • When to use Fmoc-Spr(oNB)-OH:

    • You need fast release (e.g., time-resolved kinetic studies of protein folding or drug action).

    • You require a "traceless" release where no linker residue remains on the active cargo.

    • You are synthesizing a "Prodrug" where the "Lock" ensures stability until the precise moment of irradiation.

  • When to use Standard Fmoc-Photo-Linker:

    • You are performing routine photocleavage of peptides from a resin.[4]

    • Your peptide sequence is extremely bulky, and adding the sterically hindered Spr residue would make synthesis impossible.

    • Cost is a primary constraint (Standard linkers are generally cheaper).

References

  • Iris Biotech GmbH. Photochemistry & Linkerology: Product Guide for Fmoc-Spr(oNB)-OH (FAA7190). Retrieved from

  • Levine, M. N., & Raines, R. T. (2012). Trimethyl lock: a trigger for molecular release in chemistry, biology, and pharmacology.[5] Chemical Science, 3(8), 2412-2420. Link

  • Borchardt, R. T., & Cohen, L. A. (1972). Stereopopulation control. II. Rate enhancement of intramolecular nucleophilic displacement. Journal of the American Chemical Society, 94(26), 9166-9174. Link

  • GenoChem World. Product Specification: Fmoc-Spr(oNB)-OH.Link

  • Wang, W., et al. (2018). A photoelectrochemical platform for the capture and release of rare single cells (Utilizing Trimethyl Lock). Nature Communications, 9, 2183. Link

Sources

Comparative Guide: HPLC Profiling of Spr(oNB) Peptides vs. Cleavage Products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC profiles for peptides containing the Spr(oNB) photocleavable unit versus their cleaved counterparts.

Executive Summary

The Spr(oNB) (Stimulus-responsive peptide-bond-cleaving residue) modification represents a sophisticated "safety-catch" strategy in peptide chemistry. Unlike standard protecting groups that merely mask a side chain, Spr(oNB) is designed to induce backbone fragmentation upon UV irradiation.

For researchers in drug delivery and chemical biology, the critical analytical challenge lies in distinguishing the Intact State (Peptide with Spr(oNB)) from the Cleaved State (Peptide fragments without the intact linker). This guide details the chromatographic behavior, retention time shifts, and method validation parameters required to accurately monitor this transition.

Chemical Basis of the Comparison

To interpret the HPLC data, one must understand the structural transformation occurring in the column or pre-injection.

  • State A: With Spr(oNB) (Intact)

    • Structure: The peptide backbone is continuous. The Spr residue contains a bulky, hydrophobic o-nitrobenzyl (oNB) protecting group on a phenolic oxygen.

    • Properties: High hydrophobicity due to the aromatic nitrobenzyl and the dimethyl-substituted phenyl ring of the Spr core.

  • State B: Without Spr(oNB) (Photolyzed/Cleaved)

    • Mechanism: UV irradiation (365 nm) removes the oNB group. The liberated phenol nucleophile attacks the adjacent amide bond (via the gem-dialkyl effect), cleaving the peptide chain.

    • Products: Two distinct fragments are generated:

      • N-terminal Fragment: Capped with a cyclic dihydrocoumarin or lactam moiety (the remnant of Spr).

      • C-terminal Fragment: Released with a free N-terminal amine (often the "native" payload).

Mechanism Diagram

The following diagram illustrates the transition monitored by HPLC.

SprMechanism Intact Intact Peptide [With Spr(oNB)] Hydrophobic & Bulky Intermediate Reactive Intermediate [Spr-OH] Transient Phenol Intact->Intermediate UV Light (365 nm) Cleavage Backbone Cleavage (Cyclization) Intermediate->Cleavage Gem-Dialkyl Acceleration Frag1 Fragment A (Spr-Lactone Capped) Cleavage->Frag1 Frag2 Fragment B (Free Amine Payload) Cleavage->Frag2

Figure 1: The Spr(oNB) photocleavage pathway. HPLC analysis tracks the disappearance of the 'Intact' node and the appearance of 'Frag1' and 'Frag2'.

Comparative HPLC Performance

The following data characterizes the chromatographic shift observed when converting from the Spr(oNB)-protected state to the cleaved state.

Chromatographic Profile Summary[1][2][3]
FeatureWith Spr(oNB) (Intact)Without Spr(oNB) (Cleaved)Analytical Insight
Retention Time (RT) Late Elution (High

)
Early Elution (Two distinct peaks)The oNB group acts as a "hydrophobic anchor," significantly increasing retention on C18 columns.
Peak Morphology Single, broad peak (due to bulky aromatics)Sharper, resolved peaksCleavage removes the bulky isomeric mixture often associated with oNB linkers.
UV Absorbance Strong

~300-360 nm
Reduced/Shifted AbsorbanceThe oNB group is the primary chromophore at 350 nm. Loss of signal at this wavelength confirms deprotection.
Solubility Low (prone to aggregation)HighCleavage often releases a hydrophilic bioactive sequence, improving peak symmetry.
Expected Retention Shifts (Case Study)

Hypothetical data based on standard C18 gradients (5-95% ACN over 30 min):

  • Intact Spr(oNB) Peptide: Elutes at 22.5 min .

  • Fragment 1 (Spr-remnant): Elutes at 18.0 min (Less hydrophobic than oNB-protected precursor).

  • Fragment 2 (Payload): Elutes at 12.5 min (Highly hydrophilic native sequence).

Critical Observation: A successful photocleavage is marked by the complete disappearance of the late-eluting parent peak. Any remaining peak at the parent RT indicates incomplete photolysis.

Experimental Protocols

A. HPLC Method Parameters

To ensure reproducibility, use the following standardized conditions.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300 Å pore size (essential for peptides >20 residues).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-32 min: 5-65% B (Linear gradient)

    • 32-35 min: 95% B (Wash)

  • Detection: Dual-wavelength monitoring.[1]

    • 214 nm: Peptide backbone (Amide bonds).[2]

    • 365 nm: Specific for the Spr(oNB) group.

B. Photocleavage Workflow (Sample Preparation)

This protocol validates the "With" vs. "Without" comparison.

  • Preparation: Dissolve the Spr(oNB) peptide in PBS/ACN (1:1) at 100 µM concentration.

  • T0 Injection (Control): Inject 20 µL of the non-irradiated sample.

    • Result: Single peak at high retention time.

  • Irradiation: Place the sample in a quartz cuvette or glass vial. Irradiate with a UV LED lamp (365 nm, ~10 mW/cm²) for 10–30 minutes.

    • Note: Keep the sample on ice to prevent thermal degradation.

  • T-Final Injection: Inject 20 µL of the irradiated sample.

    • Result: Disappearance of the parent peak; appearance of fragment peaks.

Troubleshooting & Optimization

Issue: Incomplete Cleavage (Residual Parent Peak)

If the HPLC trace shows a mix of "With" and "Without" Spr(oNB) species after irradiation:

  • Cause: Inner filter effect (sample concentration too high) or insufficient light intensity.

  • Solution: Dilute sample to <50 µM or stir during irradiation.

Issue: "Ghost" Peaks
  • Cause: The cleaved nitroso-benzaldehyde byproduct can react with free amines or elute as a separate interference peak.

  • Solution: Add a scavenger (e.g., hydroxylamine or excess hydrazine) post-irradiation to quench the nitroso byproduct before HPLC analysis.

Workflow Visualization

HPLCWorkflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Activation cluster_2 Phase 3: Analysis Step1 Synthesize Spr(oNB) Peptide Step2 HPLC Injection (T0) Expected: Late Single Peak Step1->Step2 Step3 UV Irradiation (365 nm) 10-30 Minutes Step2->Step3 Sample Transfer Step4 HPLC Injection (T-Final) Expected: Early Fragment Peaks Step3->Step4 Step5 Data Validation Check 365nm Absorbance Loss Step4->Step5

Figure 2: Step-by-step workflow for comparative analysis of Spr(oNB) peptides.

References

  • Iris Biotech GmbH. (2025).[3] Photochemistry in Peptide Synthesis and Bioconjugation. Retrieved from [Link][4][5][6][7]

  • Shigenaga, A., et al. (2017).[2][4] Invention of stimulus-responsive peptide-bond-cleaving residue (Spr) and its application to chemical biology tools. Journal of Peptide Science, 23, 505-513.[2][4] Retrieved from [Link][4]

  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from [Link]

  • Biovera. (2024).[7] HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Containing Spr(oNB)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in proteomics, chemical biology, and drug development, photocleavable (PC) moieties represent a powerful tool for spatiotemporal control of biological processes. Among these, the o-nitrobenzyl (oNB) group, particularly when installed on a serine residue as 3-S-yl-(2-nitrophenyl)-propanoic acid [Spr(oNB)], offers a versatile handle for caging and releasing peptides. However, the successful application and characterization of these modified peptides hinge on robust analytical methods. Mass spectrometry (MS), the cornerstone of proteomics, presents both opportunities and unique challenges when analyzing peptides bearing this bulky, photolabile modification.

This guide provides an in-depth comparison of mass spectrometric approaches for analyzing Spr(oNB)-containing peptides. We will move beyond simple protocol recitation to explain the underlying principles of fragmentation and how to leverage different techniques to achieve comprehensive characterization. The insights provided are grounded in established principles of gas-phase ion chemistry and supported by empirical data from the field.

The Spr(oNB) Modification: An MS Perspective

The Spr(oNB) modification introduces a significant mass shift and a unique chemical entity onto the peptide. From a mass spectrometric viewpoint, it is treated as a large, somewhat labile post-translational modification (PTM). Its o-nitrobenzyl component is the primary determinant of its fragmentation behavior, which is distinct from common biological PTMs like phosphorylation or acetylation. The key to successful analysis lies in selecting a fragmentation method that can efficiently cleave the peptide backbone without being dominated by the premature or exclusive fragmentation of the modification itself.

Comparing Fragmentation Techniques for Spr(oNB) Peptides

The choice of fragmentation technique is the most critical parameter in the MS/MS analysis of modified peptides. The three most prevalent methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—interact with the Spr(oNB)-modified peptide in fundamentally different ways.[1]

Collision-Induced Dissociation (CID)

CID is a low-energy "slow-heating" process where precursor ions are fragmented through multiple collisions with an inert gas.[2] This method is highly effective for standard, unmodified peptides, reliably producing b- and y-type ions from the cleavage of amide bonds.[3]

  • Behavior with Spr(oNB) Peptides: The Spr(oNB) modification contains several bonds that are weaker than the peptide backbone amides. In the low-energy CID regime, the fragmentation energy is often channeled into these labile bonds. This frequently results in the neutral loss of the entire o-nitrobenzyl moiety or related fragments. While this confirms the presence of the modification, it can consume most of the ion energy, leading to poor peptide backbone fragmentation and incomplete sequence information. The "ortho effect" of the nitro group can also promote specific rearrangements and losses that are characteristic of nitro-aromatic compounds.[4]

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" CID method performed in a separate collision cell, characterized by higher activation energy and shorter activation times.[1] This results in a different fragmentation landscape.

  • Behavior with Spr(oNB) Peptides: The higher energy imparted during HCD provides a significant advantage. It is sufficient to cleave both the labile bonds of the Spr(oNB) group and the more stable peptide amide bonds. This dual fragmentation pattern is incredibly informative. A typical HCD spectrum of an Spr(oNB) peptide will show a rich series of b- and y-ions for sequence confirmation, alongside a prominent peak corresponding to the precursor ion having lost the oNB group. HCD's lack of a low-mass cutoff also ensures that any small reporter ions from the modification itself are detected.[5]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply protonated peptide precursor. This induces cleavage of the N-Cα backbone bonds, generating c- and z-type fragment ions.[1]

  • Behavior with Spr(oNB) Peptides: A key feature of ETD is its tendency to preserve labile PTMs.[1] When analyzing an Spr(oNB)-peptide, ETD primarily fragments the peptide backbone while leaving the modification intact on the resulting c- and z-ions. This makes ETD an excellent orthogonal technique to HCD. It is particularly powerful for pinpointing the exact location of the modification on the peptide sequence, as the mass shift will be retained on the fragment ions. For peptides with higher charge states (>2+), ETD often provides superior sequence coverage compared to collision-based methods.[6]

Quantitative Comparison Summary
Fragmentation MethodPrimary Ion TypesPreservation of Spr(oNB)Backbone FragmentationIdeal For...
CID b, y, neutral lossPoorOften Poor to FairConfirming presence of modification via neutral loss.
HCD b, y, neutral lossPoorGood to ExcellentSimultaneous peptide sequencing and modification confirmation.
ETD / EThcD c, z (b, y)ExcellentGood to ExcellentPrecise localization of the modification site.[7]

Experimental Workflow and Protocols

A robust workflow is essential for reliable analysis. The following protocols are designed to be self-validating, incorporating best practices for sample handling and data acquisition.

Diagram: Overall MS Workflow for Spr(oNB) Peptide Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Spr(oNB)-Peptide Sample p2 Desalting & Cleanup (e.g., C18 StageTip) p1->p2 lc nanoLC Separation (Reversed-Phase) p2->lc ms1 MS1 Survey Scan (e.g., Orbitrap) lc->ms1 prec Precursor Ion Selection (Quadrupole) ms1->prec ms2 MS2 Fragmentation (HCD and/or ETD) prec->ms2 db Database Search (Mascot/SEQUEST) ms2->db val Validation & FDR Analysis (e.g., Percolator) db->val

Caption: General workflow for Spr(oNB)-peptide identification.

Protocol 1: Sample Preparation

Causality: Proper sample cleanup is critical. Salts and contaminants suppress ionization and interfere with MS analysis. A C18-based solid-phase extraction is the gold standard for peptide cleanup.

  • Acidification: Acidify the peptide sample (1-10 µg) with 0.1% trifluoroacetic acid (TFA) to a final volume of 100 µL.

  • StageTip Equilibration: Equilibrate a C18 StageTip by passing 100 µL of methanol, followed by 100 µL of 0.1% TFA.

  • Binding: Load the acidified sample onto the StageTip.

  • Washing: Wash the tip with 100 µL of 0.1% TFA to remove salts.

  • Elution: Elute the peptide into a clean tube with 60 µL of 60% acetonitrile / 0.1% formic acid.

  • Drying & Reconstitution: Dry the eluate in a vacuum centrifuge. Reconstitute in 10-20 µL of 2% acetonitrile / 0.1% formic acid for LC-MS injection.

Protocol 2: LC-MS/MS Data Acquisition (Orbitrap-based)

Causality: A decision-tree method combining HCD and ETD provides the most comprehensive data from a single run.[6] HCD is used for doubly charged precursors, which fragment well, while ETD is reserved for higher-charge state precursors where it excels.

  • LC Setup:

    • Column: 75 µm ID x 25 cm C18 column.

    • Gradient: 5-40% acetonitrile in 0.1% formic acid over 60 minutes.

    • Flow Rate: 300 nL/min.

  • MS1 (Survey Scan) Settings:

    • Analyzer: Orbitrap

    • Resolution: 120,000

    • AGC Target: 4e5

    • Max IT: 50 ms

  • MS2 (Fragmentation) Settings - Decision Tree:

    • For Precursor Charge State 2+:

      • Activation Type: HCD

      • Normalized Collision Energy (NCE): 28-30%

      • Analyzer: Orbitrap

      • Resolution: 30,000

      • AGC Target: 5e4

      • Max IT: 54 ms

    • For Precursor Charge States 3+ and higher:

      • Activation Type: ETD

      • ETD Reaction Time: Calibrated based on reagent ion target

      • Supplemental Activation (EThcD): HCD at 15-20% NCE (optional, but recommended)[7]

      • Analyzer: Orbitrap

      • Resolution: 30,000

      • AGC Target: 2e5

      • Max IT: 100 ms

Protocol 3: Database Search and Analysis

Causality: To correctly identify the modified peptide, the search algorithm must be informed of the Spr(oNB) modification's mass and potential location. Using a decoy database is non-negotiable for estimating the False Discovery Rate (FDR).

  • Software: Use a standard search algorithm like SEQUEST or Mascot.[8]

  • Database: Use a relevant protein database (e.g., SwissProt) appended with a decoy version (reversed or shuffled sequences).

  • Search Parameters:

    • Precursor Mass Tolerance: 10 ppm

    • Fragment Mass Tolerance: 0.02 Da (for Orbitrap detection)

    • Enzyme: None (if analyzing a synthetic peptide) or Trypsin (if from a digest).

    • Variable Modifications:

      • Oxidation (M): +15.9949 Da

      • Spr(oNB) (S): +211.0532 Da (Specify Serine as the potential site).

    • FDR Calculation: Set a target FDR of 1% at the peptide-spectrum match (PSM) level.

Interpreting the Fragmentation Spectra

The key to confident identification is recognizing the characteristic fragmentation patterns.

Diagram: Fragmentation of a Ser(oNB)-Containing Peptide

cluster_cleavage peptide H2N -- R1 -- CαH -- CO NH -- CαH -- CO NH -- CαH -- R3 -- COOH peptide:c->y_cleavage peptide:c->b_cleavage peptide:c->z_cleavage peptide:c->c_cleavage b_ion b-ion y_ion y-ion c_ion c-ion z_ion z-ion mod Spr(oNB) (Side Chain of Ser) hcd_frags HCD Fragments y-ions (red) b-ions (blue) [M+nH-211]n+ mod->hcd_frags:nl Neutral Loss etd_frags ETD Fragments z-ions (yellow) c-ions (green) mod->etd_frags Modification Preserved precursor [M+nH]n+ precursor->hcd_frags HCD precursor->etd_frags ETD

Sources

Beyond oNB: Advanced Photocages for Spatiotemporal Peptide Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Incumbent: Fmoc-Spr(oNB)-OH (likely referring to a Serine or specific Spiro-residue protected by ortho-nitrobenzyl) has long been the standard for light-mediated peptide activation. However, its reliance on UV light (<365 nm) and slow uncaging kinetics limits its utility in live-cell applications due to phototoxicity and low tissue penetration.

The Superior Alternative: Fmoc-Spr(Mcm)-OH (7-methoxycoumarin-4-yl-methyl) and Fmoc-Spr(NDBF)-OH (Nitrodibenzofuran). This guide objectively compares the oNB standard against Coumarin (Mcm) and NDBF alternatives, demonstrating why shifting to red-shifted, faster-cleaving cages significantly improves experimental fidelity in drug development and mechanobiology.

Part 1: Technical Deep Dive & Causality

The Limitation of oNB (Ortho-nitrobenzyl)

The "Spr(oNB)" moiety operates via a Norrish Type II mechanism. Upon UV irradiation (350–365 nm), the ortho-nitro group abstracts a benzylic proton, leading to the release of the free amino acid side chain and a nitroso-benzaldehyde byproduct.

  • Causality of Failure:

    • UV Toxicity: 365 nm light induces DNA crosslinking and oxidative stress in live cells, confounding "drug" effects with "light" effects.

    • Internal Filter Effect: The nitroso byproduct strongly absorbs UV light, competing with the remaining caged peptide and slowing the reaction (slow

      
      ).
      
    • Slow Kinetics: Half-lives (

      
      ) are often in the minutes range, which is too slow to capture rapid signaling events (e.g., phosphorylation cascades).
      
The Challenger: Coumarin (Mcm) & NDBF
  • Mcm (7-methoxycoumarin-4-yl-methyl):

    • Mechanism: Undergoes solvent-assisted photo-heterolysis.

    • Benefit: Absorbs in the blue region (~400 nm), reducing phototoxicity. It is also fluorescent, allowing "track-and-uncage" workflows where you can visualize peptide localization before activation.

  • NDBF (Nitrodibenzofuran):

    • Mechanism: Optimized nitro-group geometry.

    • Benefit: Exceptionally high quantum yield (

      
      ) and Two-Photon (2P) cross-section. Ideal for deep-tissue activation using 700–800 nm (2P) excitation.
      

Part 2: Comparative Analysis

Performance Metrics: oNB vs. Mcm vs. NDBF
FeatureFmoc-Spr(oNB)-OH (Standard)Fmoc-Spr(Mcm)-OH (Alternative 1)Fmoc-Spr(NDBF)-OH (Alternative 2)
Activation Wavelength UV (350–365 nm)Blue (390–405 nm)UV/Blue (365–420 nm) or 2P (700–800 nm)
Uncaging Speed (

)
1.0 (Baseline)~5–10x Faster~50–100x Faster
Quantum Yield (

)
0.01 – 0.10.05 – 0.20.6 – 0.9
Byproduct Toxicity High (Nitroso-aldehyde)Low (Coumarin methyl alcohol)Low
Fluorescence Non-fluorescentFluorescent (Blue/Cyan)Weakly Fluorescent
SPPS Compatibility HighHighModerate (Steric bulk)
Decision Matrix
  • Choose Mcm if you need to track the peptide inside cells before activation (fluorescence) or need to avoid UV damage.

  • Choose NDBF if you require millisecond-scale activation (e.g., ion channel gating) or deep-tissue penetration via two-photon excitation.

  • Stick with oNB only for in vitro biochemical assays where UV toxicity is irrelevant and cost is the primary driver.

Part 3: Visualizing the Pathway

The following diagram illustrates the comparative photolysis pathways. Note the byproduct divergence: oNB produces a light-absorbing toxic species, whereas Coumarin (Mcm) releases a benign fluorophore.

Photolysis_Pathway Caged Caged Peptide (Inactive) Light Light Trigger (hv) Caged->Light oNB_Int Aci-Nitro Intermediate Light->oNB_Int UV (365nm) Slow k Mcm_Exc Excited State (Singlet) Light->Mcm_Exc Blue (405nm) Fast k oNB_Prod Active Peptide + Nitroso-Aldehyde (Toxic/Absorbing) oNB_Int->oNB_Prod pH dependent Decay Mcm_Prod Active Peptide + Coumarin Diol (Fluorescent/Benign) Mcm_Exc->Mcm_Prod Solvent Assisted

Caption: Comparative photolysis of oNB (top, red) vs. Coumarin/Mcm (bottom, green). Mcm avoids toxic byproducts and utilizes lower-energy light.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: SPPS Incorporation of Fmoc-Spr(Mcm)-OH

Context: "Spr" is treated here as the specific residue (e.g., Serine) you are caging.

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling (Critical Step):

    • Dissolve Fmoc-Spr(Mcm)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) immediately before adding to resin.

    • Expert Insight: Do NOT use HBTU/HATU with photocages if possible; the basic environment during activation can cause premature uncaging or racemization of sensitive cages. DIC/Oxyma is neutral and safer.

    • Reaction time: 2 hours (longer than standard due to steric bulk of the cage).

  • Capping: Acetyl anhydride/Pyridine (1:1) in DMF for 10 min to block unreacted sites.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

    • Note: Perform cleavage in the dark or under red light to prevent premature photolysis.

Protocol B: Photolysis Efficiency Assay (QC Step)

Before applying to cells, you must validate the uncaging cross-section.

  • Preparation: Dissolve purified peptide (100 µM) in PBS (pH 7.4).

  • Irradiation:

    • For oNB: 365 nm LED (10 mW/cm²).

    • For Mcm: 405 nm LED (10 mW/cm²).

  • Sampling: Take 10 µL aliquots at t = 0, 10s, 30s, 60s, 120s, 300s.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Validation: Monitor the disappearance of the hydrophobic caged peak (late eluting) and appearance of the hydrophilic native peptide (early eluting).

    • Calculation: Plot % conversion vs. time. The Mcm variant should reach >90% uncaging within 60s, whereas oNB may take 300s+.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

    • Authoritative review on the mechanisms of oNB vs Coumarin/NDBF.
  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. [Link]

    • Foundational text on biological applic
  • Hagen, V., et al. (2001). "Coumarin-caged compounds with fast release kinetics." ChemBioChem. [Link]

    • Specific d
  • Momotake, A., et al. (2006). "The Nitrodibenzofuran Chromophore: A New High-Efficiency Photocage." Nature Methods. [Link]

    • Source for NDBF efficiency d

A Comparative Guide to the Kinetic Analysis of o-Nitrobenzyl Photocleavage from Serine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The reversible caging of bioactive molecules with photoremovable protecting groups (PPGs) is a cornerstone of modern chemical biology and drug delivery. This technique allows for unprecedented spatiotemporal control over the release of therapeutic agents, molecular probes, and other effectors. Among the various PPGs, the o-nitrobenzyl (oNB) group has been a workhorse due to its synthetic accessibility and well-understood photochemical properties. This guide provides an in-depth comparison of the kinetic analysis of oNB photocleavage, with a specific focus on its application to serine residues, a common site for post-translational modifications and a key amino acid in protein function.

The Enduring Utility of the o-Nitrobenzyl Cage

The oNB caging strategy relies on the light-induced intramolecular rearrangement of the oNB group, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1][2] This process is typically initiated by UV light, although modifications to the oNB scaffold can shift the activation wavelength to the visible spectrum.[3][4] The ability to trigger this "uncaging" with a pulse of light provides a powerful tool for researchers to study dynamic biological processes and to design targeted drug delivery systems.

Understanding the Kinetics: Why It Matters

The rate at which the oNB group is cleaved from a serine residue is a critical parameter that dictates its utility in various applications. For example, in fast kinetic studies of enzyme mechanisms, a rapid uncaging rate is essential. Conversely, for controlled-release drug delivery, a slower, more sustained release profile might be desirable. Therefore, a thorough kinetic analysis is paramount for the rational design and implementation of oNB-caged serine-containing molecules.

Experimental Workflow for Kinetic Analysis

A robust and self-validating experimental workflow is crucial for obtaining reliable kinetic data. The following protocol outlines the key steps for analyzing the photocleavage of an oNB-caged serine residue.

G cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Kinetic Monitoring cluster_data Data Analysis prep1 Synthesize/Purify oNB-Ser Conjugate prep2 Prepare Solution (e.g., 1-10 mM in buffer) prep1->prep2 prep3 Degas Solution (optional, with Ar or N2) prep2->prep3 react1 Irradiate with UV Light Source (e.g., 365 nm) prep3->react1 react2 Maintain Constant Temperature & Stirring react1->react2 analysis1 Take Aliquots at Timed Intervals react2->analysis1 analysis2 Analyze by HPLC or UV-Vis Spectroscopy analysis1->analysis2 analysis3 Quantify Disappearance of Starting Material & Appearance of Products analysis2->analysis3 data1 Plot Concentration vs. Time analysis3->data1 data2 Determine Rate Constant (k) and Quantum Yield (Φ) data1->data2

Caption: Experimental workflow for the kinetic analysis of oNB photocleavage.

Detailed Experimental Protocol
  • Preparation of the oNB-Serine Conjugate: The oNB-caged serine derivative should be synthesized and purified to a high degree to avoid interference from impurities. The concentration of the working solution is typically in the range of 1-10 mM, dissolved in a suitable buffer that is transparent at the irradiation wavelength.[5] For reactions sensitive to oxidation, degassing the solution by bubbling with an inert gas like argon or nitrogen for 15-30 minutes is recommended.[5]

  • Photoreaction Setup: The solution is placed in a suitable reaction vessel, and a light source emitting at the appropriate wavelength (typically around 340-365 nm for standard oNB groups) is used for irradiation.[6] It is crucial to maintain a constant temperature and ensure homogenous irradiation of the solution through stirring.[5]

  • Monitoring the Reaction: The progress of the photocleavage reaction is monitored by taking aliquots of the reaction mixture at specific time intervals.[5] High-performance liquid chromatography (HPLC) is a common and reliable method for separating and quantifying the starting material, the uncaged serine product, and the 2-nitrosobenzaldehyde byproduct.[6] UV-Vis spectroscopy can also be employed to monitor the disappearance of the oNB chromophore.

  • Data Analysis: The concentration of the oNB-caged serine is plotted against time. The data is then fitted to a first-order kinetic model to determine the rate constant (k) of the photocleavage reaction. The quantum yield (Φ), which represents the efficiency of the photoreaction, can be determined by comparing the rate of product formation to the rate of photon absorption, often using a well-characterized actinometer as a reference.[7][8]

Comparative Analysis of oNB Photocleavage Kinetics

The kinetics of oNB photocleavage from a serine residue can be influenced by several factors, including the substitution pattern on the oNB ring and the nature of the linkage to the serine.

Photocage DerivativeExcitation Wavelength (nm)Quantum Yield (Φ)Key Characteristics & Considerations
Standard o-Nitrobenzyl (oNB) ~340-365[6]~0.01-0.1The benchmark for photocleavage studies. Can have limitations due to the need for UV light, which can be damaging to biological systems.[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~365[4][9]0.04-0.07The methoxy groups red-shift the absorption, but the quantum yield can be lower than the parent oNB.[4]
Nitrodibenzofuran (NDBF) >400Higher than oNBOffers improved one- and two-photon absorption properties, making it more suitable for biological applications.[10]
Coumarin-based Cages ~365-405[11]VariableCan offer faster release rates and fluorescent properties that allow for monitoring of the uncaging event.[11][12]

Note: Quantum yields are highly dependent on the specific molecular context and solvent conditions. The values presented are illustrative.

Substituent Effects on the o-Nitrobenzyl Ring

The electronic and steric properties of substituents on the oNB aromatic ring can significantly impact the photocleavage kinetics. Electron-donating groups, such as methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light.[3][13] However, these modifications can sometimes lead to a decrease in the quantum yield.[4] Conversely, the introduction of certain substituents can dramatically increase the rate of cleavage.

The Nature of the Linkage

The way the oNB group is attached to the serine residue (e.g., as an ether or an ester) can also influence the cleavage kinetics. For instance, studies have shown that the nature of the ester leaving group can have a significant effect on the decomposition kinetics.[14][15]

Alternatives to the oNB Photocage

While the oNB group remains a popular choice, several alternative photocages have been developed to address some of its limitations, such as the requirement for UV light and the potential for the nitroso byproduct to react with cellular components.[12]

G ONB o-Nitrobenzyl (oNB) - UV activation - Well-established Coumarin Coumarin Derivatives - Visible light activation - Fluorescent byproduct ONB->Coumarin Improved Wavelength BODIPY BODIPY-based Cages - Visible/NIR activation - Tunable properties ONB->BODIPY Longer Wavelength RuComplexes Ruthenium Polypyridyl Complexes - Visible/NIR activation - Two-photon excitation ONB->RuComplexes Inorganic Alternative Coumarin->BODIPY Further Red-Shift

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-Spr(oNB)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Fmoc-Spr(oNB)-OH is a specialized, high-value amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce photo-caging capabilities. Its structure combines a base-labile Fmoc group (N-terminus protection) with a photolabile ortho-nitrobenzyl (oNB) ester.

While many Safety Data Sheets (SDS) classify similar research reagents as "Not Hazardous" due to a lack of toxicological testing, this is a false negative . As a Senior Application Scientist, I treat this compound with a specific risk profile based on its functional groups and the solvents required for its use.

The "Hidden" Hazards:

  • Photochemical Reactivity: Upon UV irradiation (300–365 nm), the oNB group cleaves, releasing o-nitrosobenzaldehyde . Nitroso compounds are highly reactive and potential mutagens.

  • Solvent Permeation: This reagent is almost exclusively dissolved in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These solvents are reproductive toxins that permeate standard nitrile gloves in <10 minutes.

  • Dust Sensitization: Like all Fmoc-amino acids, the solid powder is a respiratory irritant and potential sensitizer.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed not just for the solid powder, but for the solution-phase handling where the risk of exposure is highest.

Category Standard Requirement Advanced Specification (Why?)
Hand Protection Double-Gloving Inner: Nitrile (4 mil). Outer: Barrier® or Silver Shield® (Laminate) if handling stock solutions >10mL. Reason: DMF breaks through standard nitrile in 6–10 mins. Laminate offers >480 min protection.
Eye Protection Chemical Goggles Safety glasses are insufficient for solution handling. Goggles prevent vapor absorption through the mucosa and protect against splashes during sonication/solubilization.
Respiratory Fume Hood / P100 Primary: Handle strictly inside a certified chemical fume hood. Secondary: If weighing outside a hood (not recommended), use a P100 particulate respirator to prevent sensitization.
Body Lab Coat + Apron Standard cotton lab coat. Add a chemical-resistant apron (Tychem® or similar) if handling volumes >100 mL of cleavage cocktails.

Operational Protocol: Step-by-Step Handling

This protocol ensures the chemical integrity of the photosensitive oNB group while maximizing operator safety.

Phase A: Preparation & Environment
  • Lighting Control: The oNB group is sensitive to ambient UV and blue light.

    • Requirement: Equip the workspace with Amber sleeves over fluorescent bulbs or work under Red LED light.

    • Alternative: Wrap all glassware/reaction vessels in aluminum foil before removing the reagent from storage.

  • Static Control: Fmoc-protected powders are often electrostatic. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

Phase B: Solubilization & Coupling
  • Weighing: Weigh the required amount of Fmoc-Spr(oNB)-OH into an amber glass vial. Do not use clear plastic weighing boats if the transfer takes >1 minute.

  • Solvent Addition: Add DMF or NMP inside the fume hood.

    • Critical Check: Ensure the vial is capped immediately.

  • Activation: Add the coupling reagents (e.g., HATU/DIEA).

    • Note: The activated ester is more reactive and potentially more allergenic than the free acid. Keep the vessel closed.

Phase C: Photolysis (Uncaging)
  • Containment: When applying UV light (365 nm) to cleave the oNB group, the reaction generates o-nitrosobenzaldehyde . This byproduct is an aldehyde and a nitroso compound.

  • Ventilation: Perform all irradiation steps inside the fume hood. The byproduct has a distinct, pungent odor and potential toxicity.

Visual Workflows

Workflow 1: Safe Handling Lifecycle

This diagram outlines the operational flow, emphasizing the critical control points for light and safety.

HandlingProtocol Storage Storage (-20°C, Dark) Weighing Weighing (Amber Vials, Red Light) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMF/NMP + Hood) Weighing->Solubilization Double Gloves Coupling Coupling Reaction (Closed Vessel) Solubilization->Coupling Activator Added Cleavage UV Cleavage (Release of Nitroso) Coupling->Cleavage 365nm Light Waste Waste Disposal (Segregated) Cleavage->Waste Byproducts

Caption: Operational lifecycle of Fmoc-Spr(oNB)-OH, highlighting critical safety interventions at Solubilization and Cleavage steps.

Workflow 2: Glove Selection Decision Tree

A logic gate for selecting the correct hand protection based on solvent contact time.

GloveSelection Start Handling Fmoc-Spr(oNB)-OH in Solution? SolventType Solvent: DMF or NMP? Start->SolventType Duration Contact/Task Duration? SolventType->Duration Yes Nitrile Standard Nitrile (Double) OK for <5 mins Duration->Nitrile Splash Protection Only Laminate Laminate/Barrier Glove REQUIRED Duration->Laminate Immersion or >10 mins

Caption: Decision matrix for glove selection. Note that standard nitrile offers negligible protection against DMF permeation over 10 minutes.

Waste Management & Disposal

Disposal of photocleavable reagents requires segregation from standard peptide waste due to the generation of reactive nitroso species.

  • Solid Waste:

    • Contaminated vials, pipette tips, and weighing boats must be disposed of in Hazardous Solid Waste bins, not regular trash. Label as "Contaminated with Fmoc-AA and Nitrobenzyl derivatives."

  • Liquid Waste (Pre-Photolysis):

    • Dispose of in the Non-Halogenated Organic Solvent stream (assuming DMF/NMP base).

  • Liquid Waste (Post-Photolysis):

    • Segregation: Solutions containing the cleaved o-nitrosobenzaldehyde byproduct should be segregated if possible.

    • Quenching: If the protocol allows, treat the waste with a scavenger (like excess thiol or hydrazine) to react with the nitroso group before disposal, though this is often handled by the waste contractor.

    • Labeling: Clearly tag the waste container: "Contains Nitroso-benzaldehyde derivatives – Potential Mutagen."

References

  • Iris Biotech GmbH. (2023).[1] Safety Data Sheet: Fmoc-Spr(oNB)-OH. Retrieved from

  • Ansell Occupational Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Retrieved from

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from

  • University of California, Berkeley. (2023). Standard Operating Procedure: Peptide Synthesis and Handling of DMF. Retrieved from

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。